Product packaging for Dhodh-IN-21(Cat. No.:)

Dhodh-IN-21

Cat. No.: B10830803
M. Wt: 518.8 g/mol
InChI Key: XEDJGCIOZDHXOR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dhodh-IN-21 is a useful research compound. Its molecular formula is C20H19ClF4N6O4 and its molecular weight is 518.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClF4N6O4 B10830803 Dhodh-IN-21

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19ClF4N6O4

Molecular Weight

518.8 g/mol

IUPAC Name

N-(2-chloro-4-methyl-3-pyridinyl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide

InChI

InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1

InChI Key

XEDJGCIOZDHXOR-JTQLQIEISA-N

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Dhodh-IN-21 in Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Dhodh-IN-21 and other potent Dihydroorotate Dehydrogenase (DHODH) inhibitors in Acute Myeloid Leukemia (AML) cells. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors induce a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis. This document synthesizes preclinical data, details key experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting a Metabolic Vulnerability in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A key feature of many AML subtypes is a blockade in cellular differentiation, leading to an accumulation of immature, self-renewing leukemic cells.[1][2][3] Recent therapeutic strategies have focused on overcoming this differentiation arrest.[1][4]

A promising therapeutic target that has emerged is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][2][3][5] Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[6][7] this compound, a potent and selective DHODH inhibitor, exemplifies a new class of anticancer agents that exploit this metabolic vulnerability.[8]

This compound: A Potent DHODH Inhibitor

This compound (also referred to as compound 19) is an orally active and selective inhibitor of DHODH with a reported IC50 value of 1.1 nM.[8] Its anticancer activity has been demonstrated in various AML cell lines, where it inhibits proliferation at nanomolar concentrations.

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and other notable DHODH inhibitors in AML cell lines.

CompoundTargetIC50 (Enzymatic Assay)Cell LineIC50 (Proliferation Assay)Reference
This compound DHODH1.1 nMMOLM-132.0 nM[8]
THP-15.0 nM[8]
AG636 DHODHNot ReportedNot ReportedNot Reported[5][9]
Brequinar (BRQ) DHODH1.8 nMT-ALL cell linesNanomolar range[10][11]
MEDS433 DHODH1.2 nMTHP-1EC50 (differentiation) = 32.8 nM[10][12][13]
PTC299 DHODHNot ReportedHL60, THP-1Not Reported[7][14]
Isobavachalcone DHODHNot ReportedNot ReportedNot Reported[3][6]

Core Mechanism of Action in AML Cells

The primary mechanism of action of this compound and other DHODH inhibitors is the induction of pyrimidine starvation. This metabolic stress triggers a multi-faceted anti-leukemic response, as detailed below.

Inhibition of De Novo Pyrimidine Biosynthesis

DHODH is a flavin-dependent mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain.[5] By inhibiting DHODH, this compound blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides. This depletion of the pyrimidine pool is the initiating event in the drug's mechanism of action. The on-target effect of DHODH inhibitors can be confirmed by the rescue of the phenotype upon supplementation with exogenous uridine, which bypasses the enzymatic block.[2][3][7][14]

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... UTP_CTP UTP, CTP UMP->UTP_CTP Nucleic_Acids Nucleic Acids UTP_CTP->Nucleic_Acids Dhodh_IN_21 This compound Dhodh_IN_21->DHODH Inhibition DHODH->Orotate

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Induction of Myeloid Differentiation

A hallmark of DHODH inhibition in AML is the reversal of the characteristic differentiation block.[1][5] By inducing pyrimidine starvation, DHODH inhibitors force AML cells to exit the self-renewal program and undergo myeloid differentiation.[10] This is phenotypically observed by an increase in the expression of mature myeloid markers, such as CD11b.[1]

Cell Cycle Arrest and Apoptosis

Depletion of pyrimidines leads to replicative stress, causing AML cells to arrest in the S-phase or G2/M phase of the cell cycle.[12][15] Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[2][3][6][12]

Downregulation of Key Oncogenic Pathways

DHODH inhibition has been shown to modulate the expression and activity of critical oncogenic drivers in AML.

  • MYC: DHODH is often co-expressed with the MYC oncogene in AML patients.[6][16] Inhibition of DHODH leads to a significant reduction in MYC protein expression, which in turn relieves the transcriptional suppression of cell cycle inhibitors like p21.[6][16]

  • Protein Translation and YY1: DHODH blockade rapidly shuts down protein translation in leukemic stem cells (LSCs).[5][9][17] This effect is mediated, in part, by the downregulation of the transcription factor Yin Yang 1 (YY1), which is a key sensor in this molecular response.[5][9][17]

Dhodh_IN_21 This compound DHODH DHODH Dhodh_IN_21->DHODH Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Leads to MYC MYC Pyrimidine_Depletion->MYC Downregulates YY1 YY1 Pyrimidine_Depletion->YY1 Downregulates Differentiation Differentiation MYC->Differentiation Promotes Protein_Translation Protein Translation YY1->Protein_Translation Inhibits Apoptosis Apoptosis Protein_Translation->Apoptosis Induces

Caption: Downstream effects of DHODH inhibition on key signaling pathways in AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used to investigate the mechanism of action of DHODH inhibitors.

Cell Viability and Proliferation Assays
  • Objective: To determine the effect of the inhibitor on the growth and viability of AML cells.

  • Methodology:

    • AML cell lines (e.g., MOLM-13, THP-1, HL60) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72-120 hours).

    • Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

Differentiation Assays
  • Objective: To assess the ability of the inhibitor to induce myeloid differentiation.

  • Methodology:

    • AML cells are treated with the DHODH inhibitor for several days.

    • Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b) and immaturity (e.g., c-Kit).

    • The expression of these markers is quantified by flow cytometry. An increase in the CD11b-positive population indicates myeloid differentiation.

Western Blotting
  • Objective: To analyze the expression levels of key proteins involved in the signaling pathways affected by DHODH inhibition.

  • Methodology:

    • AML cells are treated with the inhibitor for various time points.

    • Whole-cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., DHODH, MYC, p21, cleaved caspase-3) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NSG or NOD/SCID) are subcutaneously or intravenously injected with human AML cells.

    • Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor or a vehicle control.

    • Tumor volume and body weight are monitored regularly.

    • At the end of the study, tumors and hematopoietic organs (bone marrow, spleen) can be harvested for analysis of leukemic burden and differentiation status of the cells.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis AML_Cells AML Cell Lines Treatment Treat with This compound AML_Cells->Treatment Viability Cell Viability Assay Treatment->Viability Differentiation Differentiation Assay (Flow Cytometry) Treatment->Differentiation Western_Blot Western Blot Treatment->Western_Blot Mice Immunocompromised Mice Inject_Cells Inject AML Cells Mice->Inject_Cells Tumor_Engraftment Tumor Engraftment Inject_Cells->Tumor_Engraftment Treat_Mice Treat with This compound Tumor_Engraftment->Treat_Mice Monitor Monitor Tumor Growth and Survival Treat_Mice->Monitor Analysis Endpoint Analysis Monitor->Analysis

Caption: A generalized experimental workflow for evaluating DHODH inhibitors.

Synergistic Combinations and Future Directions

The efficacy of DHODH inhibitors can be enhanced through combination therapies. Synergistic effects have been observed with:

  • DNA-demethylating agents (e.g., decitabine): This combination has shown promise in myelodysplastic syndromes (MDS) and AML.[14]

  • Inhibitors of the pyrimidine salvage pathway (e.g., dipyridamole): Blocking both the de novo and salvage pathways can lead to metabolic lethality in AML cells.[12]

  • MDM2 inhibitors (e.g., Nutlin3a): In p53-wildtype leukemias, DHODH inhibition can enhance the anti-leukemic effect of MDM2 inhibitors.[2]

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to DHODH inhibitor therapy.[5][9] The recurrent deletion of CDK5, for example, has been shown to increase the sensitivity of AML cells to DHODH inhibitors.[5][9][17]

Conclusion

This compound and other selective DHODH inhibitors represent a promising therapeutic strategy for AML. By targeting the metabolic vulnerability of pyrimidine biosynthesis, these agents induce a potent anti-leukemic response characterized by differentiation, cell cycle arrest, and apoptosis. The well-defined mechanism of action, coupled with the potential for synergistic combinations, positions DHODH inhibition as a valuable approach in the future landscape of AML therapy. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this drug class.

References

An In-depth Technical Guide on Dhodh-IN-21's Role in Pyrimidine Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pyrimidine Biosynthesis and DHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn arrests the cell cycle and induces apoptosis in cells highly dependent on this pathway.[2] Consequently, DHODH inhibitors have emerged as a promising class of therapeutic agents for various diseases, including cancer and autoimmune disorders.

This compound: A Potent DHODH Inhibitor

This compound (also referred to as compound 19 in associated literature) is a novel N-heterocyclic 3-pyridyl carboxamide that has demonstrated high potency and selectivity for DHODH. Its inhibitory action disrupts the pyrimidine biosynthesis pathway, leading to significant anti-proliferative effects in cancer cell lines, particularly in acute myeloid leukemia (AML).

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter Value Description Reference
IC50 (DHODH)1.1 nMThe half-maximal inhibitory concentration against the human DHODH enzyme.
IC50 (MOLM-13 cells)2.0 nMThe half-maximal inhibitory concentration for cell proliferation in the MOLM-13 AML cell line.
IC50 (THP-1 cells)5.0 nMThe half-maximal inhibitory concentration for cell proliferation in the THP-1 AML cell line.
In Vivo Efficacy (MOLM-13 Xenograft Model)
Dosage Tumor Growth Inhibition Study Details Reference
10 mg/kg, p.o. daily44%Female NSG mice bearing MOLM-13 xenografts.
20 mg/kg, p.o. daily60%Female NSG mice bearing MOLM-13 xenografts.

Signaling and Logical Pathways

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

pyrimidine_biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl phosphate Carbamoyl phosphate Carbamoyl aspartate Carbamoyl aspartate Carbamoyl phosphate->Carbamoyl aspartate Aspartate transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP synthase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Dhodh_IN_21 Dhodh_IN_21 Dhodh_IN_21->Dihydroorotate Inhibits mechanism_of_action Dhodh_IN_21 Dhodh_IN_21 Binding Binding to DHODH Dhodh_IN_21->Binding DHODH_Enzyme DHODH_Enzyme DHODH_Enzyme->Binding Inhibition Inhibition of DHODH Activity Binding->Inhibition Pathway_Block Blockade of Dihydroorotate to Orotate Conversion Inhibition->Pathway_Block Pyrimidine_Depletion Depletion of Pyrimidine Pool Pathway_Block->Pyrimidine_Depletion Cellular_Effects Cell Cycle Arrest & Apoptosis Pyrimidine_Depletion->Cellular_Effects experimental_workflow Start Start: Compound Synthesis Biochemical_Assay Biochemical Assay: DHODH Inhibition (IC50) Start->Biochemical_Assay Cell_Proliferation Cell-Based Assay: Proliferation in AML Cell Lines (MOLM-13, THP-1) Biochemical_Assay->Cell_Proliferation In_Vivo_Studies In Vivo Studies: Xenograft Model in Mice Cell_Proliferation->In_Vivo_Studies Data_Analysis Data Analysis & Lead Optimization In_Vivo_Studies->Data_Analysis End End: Candidate Selection Data_Analysis->End

References

The Discovery and Synthesis of Dhodh-IN-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective N-heterocyclic 3-pyridyl carboxamide inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as a therapeutic agent for acute myeloid leukemia (AML). The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[5] This dependency makes DHODH an attractive target for cancer therapy. This compound has emerged from structure-based drug design and virtual screening efforts as a highly potent inhibitor of DHODH with promising anti-leukemic activity.[1][2]

Discovery of this compound

The discovery of this compound was the result of a focused effort to identify novel DHODH inhibitors with improved physicochemical properties and potent anti-AML activity. Researchers employed virtual screening and structure-based drug design to identify and optimize a series of N-heterocyclic 3-pyridyl carboxamide analogs.[1][2] This campaign led to the identification of two lead compounds, designated as compound 19 (this compound) and compound 29, which demonstrated potent biochemical and cellular DHODH activity, favorable drug-like properties, and efficacy in a preclinical AML model.[2][3]

Synthesis of this compound

The synthesis of this compound (compound 19) involves a multi-step process starting from commercially available reagents. The key final step involves the coupling of an acid chloride intermediate with a heterocyclic amine, followed by a deprotection step.[2]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be proprietary to the discovering entity. However, based on the general description in the scientific literature for N-heterocyclic 3-pyridyl carboxamide inhibitors, a representative synthetic scheme can be outlined. The final step typically involves:

  • Amide Coupling: The acid chloride intermediate is reacted with the appropriate N-heterocyclic amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.

  • Deprotection: A protecting group, if present on the heterocyclic amine, is removed under appropriate conditions. For example, a tert-butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid in dichloromethane.

  • Purification: The final compound is purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibition of the DHODH enzyme, leading to the depletion of the pyrimidine pool necessary for cell proliferation. This mechanism of action results in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The biological activity of this compound has been characterized by several key quantitative metrics:

ParameterValueCell Line/TargetReference
Biochemical IC50 1.1 nMHuman DHODH[6]
Cellular IC50 2.0 nMMOLM-13 (AML)[6]
Cellular IC50 5.0 nMTHP-1 (AML)[6]
In Vivo Efficacy 44% tumor growth inhibitionMOLM-13 Xenograft[6]
(10 mg/kg, p.o., daily for 5 days)
In Vivo Efficacy 60% tumor growth inhibitionMOLM-13 Xenograft[6]
(20 mg/kg, p.o., daily for 5 days)
Signaling Pathways

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a cascade of downstream effects.

DHODH_Inhibition_Pathway Dhodh_IN_21 This compound DHODH DHODH Dhodh_IN_21->DHODH Inhibits Orotate Orotate DHODH->Orotate Catalyzes cMyc c-Myc DHODH->cMyc Inhibition downregulates p21 p21 DHODH->p21 Inhibition upregulates Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine_Pool Pyrimidine Pool (UMP, dUMP, etc.) Orotate->Pyrimidine_Pool Leads to DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Required for S_Phase_Arrest S-Phase Arrest Pyrimidine_Pool->S_Phase_Arrest Depletion leads to Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Drives Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Induces

Caption: DHODH Inhibition Signaling Pathway.

Experimental Protocols

DHODH Enzymatic Activity Assay

A common method to determine the enzymatic activity of DHODH is a colorimetric assay that monitors the reduction of a dye.

Protocol:

  • Recombinant human DHODH is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of the substrate, dihydroorotate.

  • The reduction of 2,6-dichloroindophenol (DCIP) is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).

  • The rate of DCIP reduction is proportional to the DHODH activity.

  • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines is typically assessed using a metabolic activity assay, such as the MTS assay.

Protocol:

  • AML cell lines (e.g., MOLM-13, THP-1) are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • The absorbance of the formazan product is measured at 490 nm.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Model

To evaluate the in vivo efficacy of this compound, a tumor xenograft model is utilized.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Implantation Implantation of MOLM-13 cells into immunodeficient mice Tumor_Growth Allow tumors to establish (e.g., ~100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle groups Tumor_Growth->Randomization Dosing Administer this compound (p.o.) or vehicle daily Randomization->Dosing Tumor_Measurement Measure tumor volume regularly Dosing->Tumor_Measurement Body_Weight Monitor body weight for toxicity Dosing->Body_Weight Endpoint Endpoint: Tumor growth inhibition and tolerability assessment Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: In Vivo Xenograft Experimental Workflow.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of MOLM-13 cells.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound is administered orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

  • At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

This compound is a potent and orally bioavailable inhibitor of DHODH with significant anti-leukemic activity in preclinical models of AML. Its discovery highlights the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to support its potential clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and other DHODH inhibitors.

References

An In-Depth Technical Guide to the Target Validation of Dihydroorotate Dehydrogenase (DHODH) in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in solid tumors, with a specific focus on the potent inhibitor, DHODH-IN-21. It synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows.

Introduction: DHODH as a Compelling Target in Oncology

Cellular metabolism is a cornerstone of biological activity, and its dysregulation is a recognized hallmark of cancer.[1] Cancer cells exhibit an increased demand for nucleotides to sustain rapid proliferation and DNA and RNA synthesis.[2] This demand is met through two primary pathways: the salvage pathway, which recycles existing nucleosides, and the de novo synthesis pathway, which builds nucleotides from simpler precursors.

Many cancer cells demonstrate a heightened dependence on the de novo pyrimidine biosynthesis pathway, creating a therapeutic window.[1][2] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][3][4] Located on the inner mitochondrial membrane, DHODH links pyrimidine synthesis to the electron transport chain.[1]

While initially explored for cancer, DHODH inhibitors found clinical success in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][3] However, with a deeper understanding of cancer metabolism, DHODH is re-emerging as a validated and promising therapeutic target for malignancies.[1][5] Although early clinical trials with first-generation inhibitors in solid tumors were met with limited success, newer, more potent, and selective inhibitors are revitalizing interest in this target.[5][6]

This compound: A Potent and Selective Inhibitor

This compound is a novel, orally active, and selective inhibitor of the DHODH enzyme. It has demonstrated potent activity in preclinical studies, establishing it as a valuable tool for validating DHODH as a therapeutic target.

Table 1: In Vitro Efficacy of this compound and Other DHODH Inhibitors

Compound Cancer Type Cell Line(s) Endpoint IC50 Value Reference
This compound DHODH Enzyme - Enzymatic Inhibition 1.1 nM [7]
This compound Acute Myeloid Leukemia MOLM-13 Proliferation 2.0 nM [7]
This compound Acute Myeloid Leukemia THP-1 Proliferation 5.0 nM [7]
Leflunomide (LEF) Esophageal Squamous Cell KYSE510, KYSE450 Viability ~25-50 µM [8]
Leflunomide (LEF) Colorectal Carcinoma SW620 Viability ~50 µM [8]

| Brequinar (BRQ) | T-cell ALL | Multiple | Viability | Dose-dependent decrease |[9] |

Mechanism of Action: Cellular Consequences of DHODH Inhibition

Inhibiting DHODH initiates a cascade of cellular events stemming from the depletion of the pyrimidine pool.

  • Pyrimidine Depletion: The primary effect is the rapid depletion of intracellular uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis.[1][2]

  • Cell Cycle Arrest: The scarcity of nucleotides for DNA replication leads to an S-phase arrest in the cell cycle.[9]

  • p53 Pathway Activation: Impaired ribosome biogenesis, a consequence of UTP depletion, can activate the tumor suppressor p53 pathway, further contributing to cell cycle arrest.[1]

  • DNA Damage Response: Sustained treatment with DHODH inhibitors can activate the ATR kinase, signaling a buildup of DNA damage that can ultimately trigger cell death.[1]

  • Apoptosis Induction: The culmination of metabolic stress, cell cycle arrest, and DNA damage leads to programmed cell death, or apoptosis.[10][11]

  • Immunomodulation: Recent studies have revealed that DHODH inhibition upregulates antigen presentation pathway genes, including MHC class I, on cancer cells. This suggests a novel mechanism for enhancing the efficacy of immunotherapies like checkpoint blockade.[12][13]

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHODH DHODH Orotate Orotate DHODH->Orotate ETC Electron Transport Chain DHODH->ETC e- DHO Dihydroorotate DHO->DHODH Orotate_cyto Orotate UMP UMP Orotate_cyto->UMP ...via PRPP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis DHODH_IN_21 DHODH Inhibitor (e.g., this compound) DHODH_IN_21->DHODH Inhibits

Caption: DHODH in the De Novo Pyrimidine Biosynthesis Pathway.

Preclinical Validation in Solid Tumor Models

Evidence from numerous preclinical studies supports the targeting of DHODH in a variety of solid tumors. Higher DHODH expression often correlates with increased tumor grade and poorer prognosis in cancers such as glioma and neuroblastoma.[1][14]

  • Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) cells show high flux through the de novo pyrimidine pathway, and DHODH inhibition leads to S-phase arrest and demonstrates strong anti-cancer activity in xenograft models.[1]

  • Neuroblastoma: DHODH is an independent risk factor for aggressive disease. The DHODH inhibitor brequinar dramatically reduced tumor growth and extended survival in neuroblastoma mouse models. A combination with temozolomide was curative in a majority of mice.[14]

  • Melanoma: DHODH inactivation inhibits melanoma cell proliferation, induces S-phase arrest, and sensitizes cells to drug-induced apoptosis.[10]

  • Esophageal and Colorectal Cancer: Inhibition of DHODH impedes cell proliferation in vitro and tumor growth in vivo in esophageal squamous cell carcinoma (ESCC).[8]

Table 2: In Vivo Efficacy of DHODH Inhibitors in Preclinical Models

Compound Cancer Type Model Dosing Regimen Key Result Reference
This compound Acute Myeloid Leukemia NSG Mouse Xenograft 10 or 20 mg/kg, p.o., daily 44% and 60% TGI*, respectively [7]
Brequinar Neuroblastoma Xenograft & Transgenic Mice - Dramatically reduced tumor growth, extended survival [14]

| DHODH Inhibitor | Pancreatic Cancer | Xenograft Model | - | Strong anti-cancer activity |[1] |

*TGI: Tumor Growth Inhibition. Note: While the this compound data is from a hematologic model, it demonstrates in vivo target engagement and efficacy.

DHODH_Inhibition DHODH Inhibition Pyrimidine_Depletion Pyrimidine Pool Depletion (UTP, CTP ↓) DHODH_Inhibition->Pyrimidine_Depletion Ribosome_Stress Ribosome Biogenesis Stress Pyrimidine_Depletion->Ribosome_Stress Replication_Stress Replication Stress Pyrimidine_Depletion->Replication_Stress MHC_Upregulation MHC Class I Upregulation Pyrimidine_Depletion->MHC_Upregulation p53_Activation p53 Activation Ribosome_Stress->p53_Activation S_Phase_Arrest S-Phase Arrest Replication_Stress->S_Phase_Arrest ATR_Activation ATR Activation Replication_Stress->ATR_Activation Apoptosis Apoptosis / Cell Death p53_Activation->Apoptosis S_Phase_Arrest->Apoptosis DNA_Damage DNA Damage ATR_Activation->DNA_Damage DNA_Damage->Apoptosis Immune_Recognition Enhanced T-Cell Recognition MHC_Upregulation->Immune_Recognition

Caption: Cellular Consequences of DHODH Inhibition.

Key Experimental Protocols

Validating a DHODH inhibitor requires a series of well-defined in vitro and in vivo experiments.

Protocol 1: DHODH Enzyme Inhibition Assay
  • Objective: To determine the IC50 of an inhibitor against purified DHODH enzyme.

  • Principle: The assay measures the DHODH-catalyzed reduction of a substrate (e.g., 2,6-dichloroindophenol, DCIP) spectrophotometrically.

  • Procedure:

    • Prepare a reaction buffer containing coenzyme Q10 and dihydroorotate.

    • Add purified recombinant human DHODH enzyme to the wells of a 96-well plate.

    • Add the inhibitor (e.g., this compound) across a range of concentrations. Incubate briefly.

    • Initiate the reaction by adding the substrate DCIP.

    • Measure the decrease in absorbance at 600 nm over time, which corresponds to the rate of DCIP reduction.

    • Calculate the rate of reaction for each inhibitor concentration and plot against concentration to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)
  • Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.

  • Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Procedure:

    • Seed cancer cells (e.g., A375 melanoma, SW620 colon) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the DHODH inhibitor for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50.[9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Objective: To assess the effect of DHODH inhibition on cell cycle distribution.

  • Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for discrimination of cells in G1, S, and G2/M phases.

  • Procedure:

    • Treat cells with the inhibitor at a relevant concentration (e.g., 1x or 3x IC50) for 24-48 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol to permeabilize the membrane.

    • Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

    • Analyze the samples on a flow cytometer.

    • Gate the cell populations and quantify the percentage of cells in each phase of the cell cycle using analysis software.[9][10]

Protocol 4: In Vivo Xenograft Tumor Model
  • Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.

  • Procedure:

    • Implant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).

    • Monitor tumor growth until tumors reach a palpable, predetermined size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the DHODH inhibitor (e.g., this compound at 10-20 mg/kg) and vehicle via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., daily).[7]

    • Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.

    • At the end of the study, calculate the percent tumor growth inhibition (TGI) compared to the vehicle group.

cluster_invitro In Vitro / Biochemical cluster_invivo In Vivo Enzyme_Assay Target Engagement: DHODH Enzyme Assay (Determine IC50) Cell_Proliferation Cellular Potency: Proliferation Assays (Determine IC50) Enzyme_Assay->Cell_Proliferation Confirm cellular activity Mechanism_Assays Mechanism of Action: Cell Cycle, Apoptosis, Metabolomics Cell_Proliferation->Mechanism_Assays Elucidate mechanism PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Mechanism_Assays->PK_PD Advance lead candidate Xenograft Efficacy: Solid Tumor Xenograft Models (TGI) PK_PD->Xenograft Establish in vivo dosing Combination Combination Studies: + Chemotherapy + Immunotherapy Xenograft->Combination Explore synergy

Caption: Experimental Workflow for DHODH Inhibitor Evaluation.

Conclusion and Future Directions

The validation of DHODH as a therapeutic target in solid tumors is supported by a strong biological rationale and compelling preclinical data. Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making the rate-limiting enzyme DHODH an ideal point of intervention.[1][2]

Potent and selective inhibitors like this compound effectively block this pathway, leading to pyrimidine starvation, cell cycle arrest, and apoptosis.[7] Preclinical studies across a range of solid tumor types, including pancreatic cancer, neuroblastoma, and melanoma, have demonstrated significant anti-tumor activity both in vitro and in vivo.[14]

Perhaps most exciting is the emerging role of DHODH inhibition in modulating the tumor immune microenvironment. By upregulating MHC class I expression, these inhibitors have the potential to render tumors more visible to the immune system, providing a strong rationale for combination therapy with immune checkpoint blockade.[12][13] Future work should focus on optimizing combination strategies and identifying patient populations most likely to benefit from DHODH-targeted therapy, moving this re-emerging and powerful therapeutic strategy closer to clinical application for solid tumors.

References

Pharmacological Profile of Dhodh-IN-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21 is a potent and selective, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, this compound disrupts the synthesis of essential building blocks for DNA and RNA, thereby exhibiting significant anti-proliferative and anti-cancer activities. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of DHODH. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is responsible for the conversion of dihydroorotate to orotate. This reaction is a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

DHODH_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP, dTTP) UMP->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA DHODH DHODH DHODH->Orotate Inhibited by This compound Dhodh_IN_21 This compound Dhodh_IN_21->DHODH

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency
Target/Cell LineAssay TypeIC50 (nM)Reference
DHODHEnzymatic Assay1.1[1]
MOLM-13Cell Proliferation2.0[1]
THP-1Cell Proliferation5.0[1]
Table 2: In Vivo Efficacy (MOLM-13 Xenograft Model)
Dose (mg/kg, p.o.)Dosing ScheduleTumor Growth Inhibition (%)Body Weight EffectReference
10Daily for 5 days44No significant effect[1]
20Daily for 5 days60No significant effect[1]

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary publication by Cisar et al. (2022).[2] Due to the lack of direct access to the supplementary information of this article, the following are representative protocols for the key experiments cited, based on standard methodologies in the field.

DHODH Enzymatic Assay

A representative workflow for a DHODH enzymatic assay is outlined below. This assay measures the direct inhibitory effect of this compound on the DHODH enzyme.

DHODH_Enzyme_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Recombinant_DHODH Prepare Recombinant Human DHODH Incubate Incubate DHODH with This compound Recombinant_DHODH->Incubate Dhodh_IN_21_Dilution Prepare Serial Dilutions of this compound Dhodh_IN_21_Dilution->Incubate Substrate_Mix Prepare Substrate Mix (Dihydroorotate, Decylubiquinone) Add_Substrate Initiate Reaction by Adding Substrate Mix Substrate_Mix->Add_Substrate Incubate->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Measure_Absorbance Measure Absorbance Change (e.g., at 600 nm for DCIP reduction) Reaction_Incubation->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for a typical DHODH enzymatic inhibition assay.

  • Enzyme and Compound Preparation : Recombinant human DHODH is purified. This compound is serially diluted to a range of concentrations.

  • Reaction Mixture : The assay is typically performed in a microplate format. The reaction buffer contains a suitable pH, detergent, and the electron acceptor, such as 2,6-dichloroindophenol (DCIP) or Coenzyme Q.

  • Incubation : DHODH enzyme is pre-incubated with this compound or vehicle control for a specified period.

  • Reaction Initiation : The reaction is initiated by the addition of the substrate, dihydroorotate.

  • Detection : The rate of the reaction is monitored by measuring the change in absorbance of the electron acceptor over time (e.g., the reduction of DCIP at 600 nm).

  • Data Analysis : The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Cell Proliferation Assay

The anti-proliferative activity of this compound on cancer cell lines such as MOLM-13 and THP-1 is a key indicator of its therapeutic potential.

Cell_Proliferation_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Measurement Seed_Cells Seed MOLM-13 or THP-1 cells in 96-well plates Add_Compound Add Serial Dilutions of This compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 72 hours Add_Compound->Incubate_Cells Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Cells->Add_Reagent Measure_Signal Measure Luminescence or Fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for a cell proliferation (viability) assay.

  • Cell Seeding : Cancer cells (e.g., MOLM-13, THP-1) are seeded into 96-well plates at an appropriate density.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound or vehicle control.

  • Incubation : The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

  • Viability Assessment : A cell viability reagent, such as CellTiter-Glo® (which measures ATP levels) or an MTS-based reagent, is added to the wells.

  • Signal Detection : The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis : The data is normalized to the vehicle-treated control, and the IC50 value is determined, representing the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Study

To evaluate the in vivo efficacy of this compound, a tumor xenograft model is commonly used.

Xenograft_Study_Workflow cluster_implantation Tumor Implantation cluster_treatment_period Treatment cluster_monitoring Monitoring and Endpoint Implant_Cells Subcutaneously implant MOLM-13 cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Administer_Compound Administer this compound (p.o.) or vehicle daily Randomize->Administer_Compound Measure_Tumors Measure tumor volume periodically Administer_Compound->Measure_Tumors Monitor_Weight Monitor body weight Administer_Compound->Monitor_Weight Endpoint Sacrifice mice at study endpoint and excise tumors Measure_Tumors->Endpoint Monitor_Weight->Endpoint Analyze_Data Analyze tumor growth inhibition Endpoint->Analyze_Data

Caption: Workflow for an in vivo tumor xenograft study.

  • Animal Model : Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human cancer cells.

  • Tumor Cell Implantation : MOLM-13 cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Drug Administration : this compound is administered orally (p.o.) at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle.

  • Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

This compound is a highly potent inhibitor of DHODH with demonstrated anti-proliferative activity in acute myeloid leukemia cell lines and in vivo efficacy in a xenograft model. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, makes it a promising candidate for the development of novel anti-cancer therapies. Further investigation into its pharmacokinetic properties and a broader selectivity profile will be crucial for its continued development. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in their ongoing and future studies.

References

Early-Stage Research on Dhodh-IN-21's Anti-Cancer Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dhodh-IN-21 is a novel, orally active, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of cancer cells, making DHODH a compelling target for anti-cancer drug development. Early-stage research has demonstrated the potential of this compound as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Parameter Value Description
IC50 (DHODH Enzyme) 1.1 nMThe half maximal inhibitory concentration against the purified DHODH enzyme, indicating high potency.[1]
IC50 (MOLM-13 cells) 2.0 nMThe half maximal inhibitory concentration for proliferation of the MOLM-13 human AML cell line.[1]
IC50 (THP-1 cells) 5.0 nMThe half maximal inhibitory concentration for proliferation of the THP-1 human AML cell line.[1]
Table 1: In Vitro Activity of this compound
Animal Model Dosage and Administration Tumor Growth Inhibition Effect on Body Weight
Female NSG Mice with MOLM-13 Xenograft10 mg/kg, p.o., daily for 5 days44%No significant effect
Female NSG Mice with MOLM-13 Xenograft20 mg/kg, p.o., daily for 5 days60%No significant effect
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections outline the protocols used in the initial studies of this compound.

DHODH Enzyme Inhibition Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of a specific substrate.

  • Reagents: Purified human DHODH enzyme, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

  • Procedure:

    • The purified DHODH enzyme is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of dihydroorotate.

    • The rate of reduction of the electron acceptor is measured spectrophotometrically over time.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MOLM-13 and THP-1 cells)

This assay measures the effect of this compound on the viability and growth of AML cell lines.

  • Cell Culture: MOLM-13 and THP-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of this compound is added to the wells.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

    • IC50 values are determined by analyzing the dose-response curve.

AML Xenograft Mouse Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., female NSG mice) are used to prevent rejection of human cancer cells.

  • Procedure:

    • MOLM-13 cells are implanted subcutaneously or intravenously into the mice.

    • Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses (e.g., 10 mg/kg and 20 mg/kg) for a defined treatment period.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

Mandatory Visualizations

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis. A key downstream effect of DHODH inhibition is the downregulation of the oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.

DHODH_Signaling_Pathway This compound This compound DHODH DHODH This compound->DHODH inhibits De novo Pyrimidine Synthesis De novo Pyrimidine Synthesis DHODH->De novo Pyrimidine Synthesis catalyzes c-Myc c-Myc DHODH->c-Myc downregulates p21 p21 DHODH->p21 upregulates Pyrimidine Pool Pyrimidine Pool De novo Pyrimidine Synthesis->Pyrimidine Pool replenishes DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool->DNA/RNA Synthesis required for Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation drives c-Myc->Cell Proliferation promotes Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis p21->Cell Cycle Arrest/Apoptosis induces Cell Cycle Arrest/Apoptosis->Cell Proliferation inhibits

Caption: DHODH inhibition by this compound disrupts pyrimidine synthesis and modulates c-Myc and p21.

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture AML Cell Culture (MOLM-13, THP-1) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep This compound Serial Dilution Treatment Add this compound and Incubate (72h) Compound_Prep->Treatment Seeding->Treatment Viability_Assay Cell Viability Measurement (MTT) Treatment->Viability_Assay Data_Analysis Dose-Response Curve and IC50 Calculation Viability_Assay->Data_Analysis

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Experimental Workflow for In Vivo Studies

The diagram below outlines the key steps in the in vivo assessment of this compound's anti-cancer efficacy.

In_Vivo_Workflow Cell_Implantation Implant MOLM-13 Cells into NSG Mice Tumor_Growth Allow Tumors to Establish Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment_Phase Administer this compound (p.o., daily) Randomization->Treatment_Phase Monitoring Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Endpoint Analysis: Tumor Excision & Weight Monitoring->Endpoint Efficacy_Calculation Calculate Tumor Growth Inhibition Endpoint->Efficacy_Calculation

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

References

The Selectivity of Dhodh-IN-21 for Dihydroorotate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21, also referred to as compound 19 in associated literature, has emerged as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity of this compound for DHODH, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound, focusing on its inhibitory activity against DHODH from various species and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against DHODH
SpeciesIC₅₀ (nM)
Human1.1[1]
Monkey1.6
Dog8.5
Mouse140
Rat1580

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the DHODH enzyme activity in a biochemical assay.

Table 2: Anti-proliferative Activity of this compound
Cell LineDisease ModelIC₅₀ (nM)
MOLM-13Acute Myeloid Leukemia (AML)2.0[1]
THP-1Acute Myeloid Leukemia (AML)5.0[1]

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation in a 72-hour assay.

Note on Selectivity Screening: While this compound is described as a "selective" inhibitor, a comprehensive public data set from broad selectivity panels (e.g., kinome scans, CEREP safety screens, or screening against other dehydrogenases and cytochrome P450 enzymes) is not currently available in the reviewed literature. Such panels are crucial for a thorough assessment of off-target activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant DHODH Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified DHODH enzyme.

Materials:

  • Recombinant human DHODH (and orthologs)

  • L-dihydroorotate (DHO)

  • Decylubiquinone (CoQd)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • A stock solution of this compound is prepared in DMSO and serially diluted to create a range of test concentrations.

  • In a 96-well plate, add the assay buffer containing recombinant DHODH enzyme.

  • Add the serially diluted this compound or DMSO (as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • To initiate the enzymatic reaction, add a solution containing L-dihydroorotate, decylubiquinone, and DCIP.

  • The reduction of DCIP by the DHODH-catalyzed reaction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • The rate of reaction is calculated for each concentration of this compound.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • MOLM-13 or THP-1 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • The plates are incubated for a short period to stabilize the luminescent signal.

  • Luminescence is measured using a luminometer.

  • The data is normalized to the vehicle-treated cells, and IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Mandatory Visualizations

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS2 Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP RNR CTP CTP UTP->CTP RNA_Synthesis RNA_Synthesis UTP->RNA_Synthesis CTP->RNA_Synthesis dCTP dCTP dUTP->dCTP dTMP dTMP dUTP->dTMP DNA_Synthesis DNA_Synthesis dCTP->DNA_Synthesis dTTP dTTP dTMP->dTTP dTTP->DNA_Synthesis DHODH->Orotate CoQH2 CoQH2 DHODH->CoQH2 e- donor CoQ CoQ CoQ->DHODH e- acceptor ComplexIII ComplexIII CoQH2->ComplexIII e- transfer Dhodh_IN_21 Dhodh_IN_21 Dhodh_IN_21->DHODH Inhibition

Caption: Role of DHODH in pyrimidine biosynthesis and its inhibition by this compound.

Experimental Workflow for DHODH Inhibition Assay

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilute_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add this compound dilutions and pre-incubate Dilute_Inhibitor->Add_Inhibitor Prepare_Reagents Prepare assay buffer, enzyme, and substrates Add_Enzyme Add DHODH enzyme to 96-well plate Prepare_Reagents->Add_Enzyme Add_Enzyme->Add_Inhibitor Start_Reaction Initiate reaction with DHO, CoQd, and DCIP Add_Inhibitor->Start_Reaction Measure_Absorbance Monitor absorbance change at 600 nm Start_Reaction->Measure_Absorbance Calculate_Rates Calculate reaction rates Measure_Absorbance->Calculate_Rates Plot_Data Plot % inhibition vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC₅₀ of this compound against DHODH.

Logical Relationship of DHODH Inhibition to Cellular Effects

Cellular_Effects_Logic Dhodh_IN_21 Dhodh_IN_21 DHODH_Inhibition DHODH_Inhibition Dhodh_IN_21->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine_Depletion DHODH_Inhibition->Pyrimidine_Depletion ETC_Disruption Altered CoQ/CoQH2 ratio DHODH_Inhibition->ETC_Disruption Reduced_Nucleotides Decreased UMP, CTP, dTTP Pyrimidine_Depletion->Reduced_Nucleotides DNA_RNA_Synthesis_Inhibition Inhibition of DNA & RNA Synthesis Reduced_Nucleotides->DNA_RNA_Synthesis_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_RNA_Synthesis_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_RNA_Synthesis_Inhibition->Apoptosis Reduced_Proliferation Reduced_Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis->Reduced_Proliferation

References

Dhodh-IN-21: A Technical Guide to its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to potent anti-proliferative effects in cancer cells. This technical guide provides an in-depth analysis of the impact of this compound on cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of DHODH inhibition.

Introduction to this compound and its Target

This compound is an orally active, selective inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC50) of 1.1 nM against the human enzyme.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This process is coupled to the electron transport chain, linking nucleotide metabolism directly to cellular respiration.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore particularly vulnerable to DHODH inhibition.[4]

Quantitative Impact of this compound on Cellular Metabolism

The inhibition of DHODH by this compound elicits a profound and multifaceted impact on cellular metabolism. While specific quantitative data for this compound's metabolic effects are still emerging, the well-documented consequences of potent DHODH inhibition by other selective inhibitors provide a strong framework for understanding its metabolic impact.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/Enzyme SourceReference
IC50 (Human DHODH)1.1 nMRecombinant Human DHODH[1]
IC50 (Monkey DHODH)1.6 nMRecombinant Monkey DHODH[1]
IC50 (Dog DHODH)8.5 nMRecombinant Dog DHODH[1]
IC50 (Mouse DHODH)140 nMRecombinant Mouse DHODH[1]
IC50 (Rat DHODH)1580 nMRecombinant Rat DHODH[1]
Anti-proliferative IC502.0 nMMOLM-13 (AML)[1]
Anti-proliferative IC505.0 nMTHP-1 (AML)[1]

Table 2: In Vivo Efficacy of this compound in a Human MOLM-13 AML Xenograft Model

Dosage (Oral)Tumor Volume InhibitionEffect on Body WeightReference
10 mg/kg44%No significant effect[1]
20 mg/kg60%No significant effect[1]

Table 3: General Metabolic Effects of Potent DHODH Inhibition

Metabolic ParameterEffectTypical ObservationReferences
Oxygen Consumption Rate (OCR)DecreaseInhibition of DHODH reduces the pool of ubiquinone available for the electron transport chain, leading to decreased mitochondrial respiration.[2]
Extracellular Acidification Rate (ECAR)IncreaseCells compensate for reduced oxidative phosphorylation by upregulating glycolysis, resulting in increased lactate production and acidification of the extracellular medium.[2]
Cellular ATP LevelsDecreaseThe shift from efficient oxidative phosphorylation to less efficient glycolysis can lead to a net decrease in cellular ATP production.[5][6][7]
NAD+/NADH RatioAlteredAs DHODH inhibition impacts the electron transport chain, it can lead to alterations in the cellular redox state, including the NAD+/NADH ratio.

Core Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound triggers a cascade of downstream signaling events that ultimately determine the cellular fate. Key pathways affected by DHODH inhibition include p53, HIF-1α, and β-catenin.

p53 Signaling Pathway

DHODH inhibition has been shown to activate the tumor suppressor p53.[3][8][9][10] The depletion of pyrimidine pools is a form of metabolic stress that can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

p53_pathway This compound This compound DHODH DHODH This compound->DHODH inhibits Pyrimidine Depletion Pyrimidine Depletion DHODH->Pyrimidine Depletion leads to Metabolic Stress Metabolic Stress Pyrimidine Depletion->Metabolic Stress p53 Activation p53 Activation Metabolic Stress->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

This compound induced p53 signaling pathway.
HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key regulator of the cellular response to low oxygen. DHODH inhibition can lead to the stabilization of HIF-1α, even under normoxic conditions.[2] This is thought to be due to the generation of reactive oxygen species (ROS) resulting from the disruption of the electron transport chain.

hif1a_pathway This compound This compound DHODH DHODH This compound->DHODH inhibits ETC Disruption ETC Disruption DHODH->ETC Disruption disrupts ROS Production ROS Production ETC Disruption->ROS Production HIF-1α Stabilization HIF-1α Stabilization ROS Production->HIF-1α Stabilization Glycolysis Upregulation Glycolysis Upregulation HIF-1α Stabilization->Glycolysis Upregulation Angiogenesis Angiogenesis HIF-1α Stabilization->Angiogenesis

This compound and the HIF-1α signaling pathway.
β-catenin Signaling Pathway

Recent studies have indicated that DHODH can directly interact with β-catenin, a key component of the Wnt signaling pathway, to prevent its degradation.[5] While the direct effect of this compound on this interaction is yet to be fully elucidated, DHODH inhibition could potentially modulate β-catenin signaling, impacting cell proliferation and differentiation.

b_catenin_pathway This compound This compound DHODH DHODH This compound->DHODH inhibits β-catenin β-catenin DHODH->β-catenin stabilizes Degradation Degradation β-catenin->Degradation prevents Gene Transcription Gene Transcription β-catenin->Gene Transcription activates

Potential impact of this compound on β-catenin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular metabolism.

Seahorse XF Analyzer Assay for OCR and ECAR

This assay measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

Materials:

  • Seahorse XF96 or XFe96 Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

  • Assay Execution: Calibrate the sensor cartridge and then place the cell plate into the Seahorse XF Analyzer. Run the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function and glycolytic capacity.

seahorse_workflow cluster_prep Preparation cluster_assay Assay Seed Cells Seed Cells Load Compounds Load Compounds Seed Cells->Load Compounds Hydrate Cartridge Hydrate Cartridge Hydrate Cartridge->Load Compounds Prepare Assay Medium Prepare Assay Medium Prepare Assay Medium->Load Compounds Calibrate & Run Calibrate & Run Load Compounds->Calibrate & Run Measure OCR/ECAR Measure OCR/ECAR Calibrate & Run->Measure OCR/ECAR

Seahorse XF Analyzer experimental workflow.
Cellular ATP Quantification Assay

This assay determines the total cellular ATP content, providing a measure of the overall energetic state of the cells.

Materials:

  • 96-well opaque plates

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque plate and treat with various concentrations of this compound for the desired time.

  • Lysis and Reagent Addition: Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

  • Measurement: Incubate the plate at room temperature and then measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.

Materials:

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Primary antibodies against p53, HIF-1α, β-catenin, and loading controls (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

western_blot_workflow Cell Treatment Cell Treatment Lysis & Quantification Lysis & Quantification Cell Treatment->Lysis & Quantification SDS-PAGE SDS-PAGE Lysis & Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Western blotting experimental workflow.

Conclusion

This compound is a highly potent inhibitor of DHODH that demonstrates significant anti-proliferative activity in cancer cells, particularly in acute myeloid leukemia. Its mechanism of action is intrinsically linked to the disruption of cellular metabolism, leading to a reduction in mitochondrial respiration, a compensatory increase in glycolysis, and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of DHODH inhibitors. Future research should focus on elucidating the precise quantitative metabolic effects of this compound in various cancer models and further exploring the intricate interplay between metabolic reprogramming and downstream signaling events.

References

Methodological & Application

Application Notes and Protocols for Dhodh-IN-21 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidines required for DNA and RNA synthesis.[2][3][4] Consequently, inhibiting DHODH can lead to cell cycle arrest and cell death, making it a promising target for cancer therapy.[3] Dhodh-IN-21 is a potent and selective inhibitor of DHODH with demonstrated anti-cancer activity, particularly in acute myeloid leukemia (AML).[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, proliferation, and associated signaling pathways.

Mechanism of Action

This compound selectively binds to DHODH, inhibiting its enzymatic activity.[5] This action blocks the fourth step in the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular pyrimidine pool.[1][3] Cells that are highly dependent on this pathway for proliferation, such as cancer cells, are particularly sensitive to DHODH inhibition.[2] The resulting nucleotide starvation inhibits DNA and RNA synthesis, causing cell cycle arrest, primarily in the S-phase, and can induce apoptosis or other forms of cell death like ferroptosis.[6][7][8][9]

DHODH_Pathway cluster_Mitochondrion Inner Mitochondrial Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH ETC Electron Transport Chain (Complex III) DHODH->ETC e- transfer Orotate Orotate DHODH->Orotate Product CoQ CoQ DHODH->CoQ Reduces Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate UMP UMP Orotate->UMP Further synthesis CoQH2 CoQH2 CoQH2->DHODH Oxidizes CoQH2->ETC Glutamine Glutamine Glutamine->Dihydroorotate Precursor steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Dhodh_IN_21 This compound Dhodh_IN_21->DHODH Inhibition

Caption: DHODH role in pyrimidine synthesis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified both enzymatically and in cell-based proliferation assays. The data below is summarized for easy comparison.

Compound Assay Type Target/Cell Line IC₅₀ Value Reference
This compoundEnzymatic AssayDHODH1.1 nM[5]
This compoundProliferation AssayMOLM-13 (AML)2.0 nM[5]
This compoundProliferation AssayTHP-1 (AML)5.0 nM[5]
BrequinarProliferation AssayCaSki (Cervical Cancer)0.747 µM (48h)[6]
BrequinarProliferation AssayHeLa (Cervical Cancer)0.338 µM (48h)[6]

Note: Brequinar is another well-characterized DHODH inhibitor included for comparative purposes.

Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability and Proliferation Assay (CCK-8/WST-8 Method)

This protocol measures cell viability by assessing the activity of dehydrogenases in living cells.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13, THP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of CCK-8 reagent to each well.[10]

  • Incubate for 1-4 hours at 37°C until the color develops.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow_Viability_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Seed cells in 96-well plate p2 2. Prepare serial dilutions of this compound e1 3. Treat cells with This compound p1->e1 p2->e1 e2 4. Incubate for 48-72 hours e1->e2 e3 5. Add CCK-8 Reagent e2->e3 e4 6. Incubate for 1-4 hours e3->e4 a1 7. Measure Absorbance at 450 nm e4->a1 a2 8. Calculate IC₅₀ Value a1->a2

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression or phosphorylation status of proteins in key signaling pathways affected by DHODH inhibition.

Materials:

  • 6-well cell culture plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-p21, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x, 5x, and 10x IC₅₀) for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Affected Signaling Pathways

DHODH inhibition has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Signaling_Pathways cluster_effects Cellular Effects cluster_pathways Downstream Signaling cluster_outcomes Biological Outcomes Dhodh_IN_21 This compound DHODH DHODH Dhodh_IN_21->DHODH Inhibits Pyrimidine Pyrimidine Synthesis (de novo) DHODH->Pyrimidine Mito_Resp Mitochondrial Respiration DHODH->Mito_Resp mTOR mTOR Pathway Pyrimidine->mTOR Regulates Wnt Wnt/β-catenin Pyrimidine->Wnt Modulates p53 p53 / p21 Pyrimidine->p53 Activates cMyc c-Myc Pyrimidine->cMyc Downregulates Ferroptosis Ferroptosis Mito_Resp->Ferroptosis Induces Proliferation ↓ Proliferation mTOR->Proliferation Wnt->Proliferation Arrest S-Phase Arrest p53->Arrest cMyc->Proliferation Apoptosis Apoptosis Ferroptosis->Apoptosis Arrest->Proliferation

Caption: Signaling pathways affected by DHODH inhibition.

References

Application Notes and Protocols for Dhodh-IN-21 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dhodh-IN-21, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in a mouse xenograft model of acute myeloid leukemia (AML). The protocols outlined below cover key aspects of in vivo study design, from model selection and drug formulation to experimental procedures and data analysis.

Introduction to this compound

This compound is a selective, orally active inhibitor of DHODH with a reported IC50 of 1.1 nM.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4] By inhibiting DHODH, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[4] this compound has demonstrated potent anti-proliferative activity in AML cell lines, such as MOLM-13 and THP-1, making it a promising candidate for in vivo evaluation.[1]

Mechanism of Action of DHODH Inhibitors

The de novo pyrimidine synthesis pathway is a key metabolic route for the production of nucleotides. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. Cancer cells are often more reliant on this pathway than normal cells, providing a therapeutic window for DHODH inhibitors.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition by this compound Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis CTP->DNA/RNA Synthesis This compound This compound DHODH DHODH This compound->DHODH

Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound.

Recommended Cell Lines for Xenograft Models

Based on the in vitro activity of this compound, the following human AML cell lines are recommended for establishing xenograft models:

Cell LineDescriptionKey Features
MOLM-13 Human acute monocytic leukemiaFLT3-ITD mutation, sensitive to FLT3 inhibitors.[5]
THP-1 Human acute monocytic leukemiaMLL-AF9 fusion gene, often used for monocytic differentiation studies.[6]

Mouse Strain Selection

Highly immunodeficient mouse strains are essential for the successful engraftment of human AML cell lines. The recommended strain is:

Mouse StrainKey Characteristics
NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) Lacks mature T, B, and NK cells; deficient in cytokine signaling.[7]
NSG-SGM3 NSG mice expressing human SCF, GM-CSF, and IL-3, which can enhance the engraftment of myeloid leukemia cells.[8]

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is an orally active compound.[1][2][3] A common vehicle for oral gavage of similar small molecule inhibitors in mice is a suspension in a mixture of carboxymethyl cellulose, Tween 80, and benzyl alcohol.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • 0.4% (v/v) Tween 80

  • 0.5% (v/v) Benzyl alcohol

  • Sterile conical tubes

  • Sonicator or magnetic stirrer

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Prepare the vehicle solution by mixing 0.5% CMC, 0.4% Tween 80, and 0.5% benzyl alcohol in sterile water.

  • Weigh the this compound powder and add it to the vehicle.

  • Vortex the mixture thoroughly.

  • Use a sonicator or magnetic stirrer to ensure a homogenous suspension.

  • Prepare the formulation fresh daily before administration.

Subcutaneous Xenograft Model Protocol

This model is suitable for assessing the effect of this compound on localized tumor growth.

Procedure:

  • Cell Culture: Culture MOLM-13 or THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired number.

  • Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel. Cell viability should be >95%.

  • Injection: Subcutaneously inject the cell suspension into the flank of 6-8 week old female NSG mice.

Cell LineRecommended Cell Number
MOLM-13 1 x 106 cells in 100-200 µL
THP-1 1 x 107 cells in 100-200 µL[9]
  • Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width2) / 2 .

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (e.g., 10 or 20 mg/kg) daily for a specified period (e.g., 5 days on, 2 days off, or as determined by a pilot study).[1] The control group should receive the vehicle only.

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or as per institutional animal welfare guidelines.

Intravenous (Orthotopic) Xenograft Model Protocol

This model better recapitulates the disseminated nature of leukemia.

Procedure:

  • Cell Culture and Preparation: As described for the subcutaneous model. Resuspend the final cell pellet in sterile PBS.

  • Injection: Inject the cell suspension intravenously via the tail vein of 6-8 week old female NSG mice.

Cell LineRecommended Cell Number
MOLM-13 1.5 x 105 to 5 x 106 cells in 100 µL[10][11]
THP-1 0.5 x 106 cells in 100 µL[12]
  • Engraftment Monitoring: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis). Engraftment can be confirmed by flow cytometry of peripheral blood for human CD45+ cells. If using luciferase-expressing cells, disease burden can be monitored by bioluminescence imaging.

  • Treatment Initiation: Once engraftment is confirmed, randomize the mice and begin treatment.

  • Drug Administration: Administer this compound and vehicle as described for the subcutaneous model.

  • Endpoint: The primary endpoint is typically survival. Monitor the animals daily and euthanize when they meet the humane endpoint criteria.

Xenograft_Workflow cluster_prep Preparation cluster_model Xenograft Model cluster_treatment Treatment and Monitoring Cell_Culture AML Cell Culture (MOLM-13 or THP-1) Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest SC_Injection Subcutaneous Injection Cell_Harvest->SC_Injection IV_Injection Intravenous Injection Cell_Harvest->IV_Injection Tumor_Monitoring Tumor Growth Monitoring SC_Injection->Tumor_Monitoring Engraftment_Monitoring Engraftment Monitoring IV_Injection->Engraftment_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Engraftment_Monitoring->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Survival) Treatment->Data_Collection Treatment->Data_Collection Analysis Analysis Data_Collection->Analysis Statistical Analysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

Animal Welfare and Monitoring

Regular monitoring of animal health is crucial.

ParameterFrequencyHumane Endpoints
Body Weight 2-3 times per week>20% weight loss
Clinical Signs DailyHunched posture, lethargy, rough coat, labored breathing
Tumor Size (Subcutaneous) 2-3 times per weekTumor volume >1500-2000 mm³, or ulceration
Disease Progression (Intravenous) DailyHind limb paralysis, significant weight loss, moribund state

Pharmacodynamic Biomarker Analysis

To confirm target engagement of this compound in vivo, the levels of dihydroorotate (DHO), the substrate of DHODH, can be measured in plasma or urine.[13][14] Inhibition of DHODH is expected to lead to an accumulation of DHO.

Procedure:

  • Collect blood samples at various time points after this compound administration.

  • Process the blood to obtain plasma.

  • Collect urine samples if feasible.

  • Analyze DHO levels using LC-MS/MS.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): For subcutaneous models, calculate the percent TGI using the formula: %TGI = (1 - (ΔT/ΔC)) x 100 , where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Survival Analysis: For intravenous models, generate Kaplan-Meier survival curves and compare the survival distributions between groups using the log-rank test.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes and other quantitative data between groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document provides a detailed framework for the preclinical evaluation of this compound in mouse xenograft models of AML. Adherence to these protocols will facilitate the generation of robust and reproducible data to assess the in vivo efficacy of this promising DHODH inhibitor. All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.

References

Application Notes and Protocols for DHODH Inhibitors in In-Vivo Neuroblastoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dihydroorotate Dehydrogenase (DHODH) inhibitors in pre-clinical, in-vivo studies of neuroblastoma. While the specific compound "Dhodh-IN-21" is not documented in the current scientific literature, this document leverages extensive data from studies on well-characterized DHODH inhibitors, such as Brequinar, to provide a robust framework for experimental design and execution.

Introduction

Neuroblastoma, a common and aggressive pediatric solid tumor, presents significant therapeutic challenges, especially in high-risk and relapsed cases.[1][2][3] A promising therapeutic strategy involves targeting the metabolic vulnerabilities of cancer cells.[4][5] Dihydroorotate dehydrogenase (DHODH) has emerged as a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the rapid proliferation of cancer cells.[6][7][8] Inhibition of DHODH has demonstrated potent anti-tumor activity in preclinical models of neuroblastoma, making it an attractive target for drug development.[4][9][10] High DHODH expression is correlated with poor prognosis in neuroblastoma patients.[4][5][9][10][11]

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA.[8] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[6][9][12] In neuroblastoma, DHODH inhibition has been shown to be particularly effective in MYCN-amplified tumors, which are highly dependent on this pathway.[4][9][13] Furthermore, DHODH blockade can induce ferroptosis, a form of iron-dependent cell death, by reprogramming lipid metabolism.[1][2]

Signaling Pathway

The inhibition of DHODH impacts several critical signaling pathways implicated in cancer progression.

DHODH_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Pyrimidine Synthesis cluster_2 Cellular Processes DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- Apoptosis Apoptosis DHODH->Apoptosis Suppression of leads to Ferroptosis Ferroptosis DHODH->Ferroptosis Inhibition induces Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Supports DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar) DHODH_Inhibitor->DHODH Inhibits

Caption: DHODH inhibition blocks pyrimidine synthesis, leading to reduced cell proliferation and induction of apoptosis and ferroptosis.

In-Vivo Dosage and Administration

The following table summarizes the dosage and administration of Brequinar, a well-studied DHODH inhibitor, in various in-vivo neuroblastoma models. This information can serve as a starting point for designing studies with novel DHODH inhibitors.

Animal ModelCell LineDosageAdministration RouteFrequencyReference
NMRI nu/nu miceSK-N-BE(2)50 mg/kgIntraperitonealEvery 3 days[9][14]
NMRI nu/nu miceSK-N-AS50 mg/kgIntraperitonealEvery 3 days[9][14]
TH-MYCN miceTransgenicNot specified (single dose)Not specifiedSingle dose[9]
TH-MYCN miceTransgenicNot specifiedNot specifiedExtended treatment (120 days)[9]

Experimental Protocols

Xenograft Mouse Model of Neuroblastoma

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with a DHODH inhibitor.

Xenograft_Workflow A 1. Cell Culture (e.g., SK-N-BE(2), SK-N-AS) B 2. Cell Harvest and Preparation A->B C 3. Subcutaneous Injection (NMRI nu/nu mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Treatment Initiation (When tumors are palpable) D->E F 6. Drug Administration (e.g., Brequinar 50 mg/kg IP, every 3 days) E->F G 7. Continued Tumor Monitoring F->G H 8. Endpoint Analysis (Tumor volume, weight, survival) G->H

Caption: Workflow for in-vivo efficacy testing of DHODH inhibitors in a xenograft mouse model.

Methodology:

  • Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-BE(2)C, SK-N-AS) in appropriate media and conditions.

  • Animal Model: Utilize immunodeficient mice, such as NMRI nu/nu, to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Inject approximately 1 x 10^6 neuroblastoma cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the DHODH inhibitor (e.g., Brequinar at 50 mg/kg) via intraperitoneal injection every 3 days.[9][14] The control group should receive a vehicle control.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, RNA sequencing). Survival studies can also be conducted, monitoring the mice until a defined endpoint is reached.[9]

Transgenic Mouse Model of Neuroblastoma

The TH-MYCN transgenic mouse model spontaneously develops neuroblastoma and provides a more physiologically relevant system to study tumor progression and therapeutic response.[9]

Methodology:

  • Animal Model: Utilize homozygous TH-MYCN transgenic mice.

  • Tumor Detection: Monitor mice for the development of abdominal tumors by palpation.

  • Treatment Initiation: Once tumors are palpable, randomize mice into treatment and control groups.

  • Drug Administration:

    • Short-term study: Administer a single dose of the DHODH inhibitor and harvest tumors after a short period (e.g., 72 hours) to assess acute effects on tumor weight and gene expression.[9]

    • Long-term survival study: Treat mice with the DHODH inhibitor over an extended period (e.g., 120 days) and monitor survival.[9]

  • Combination Therapy: To investigate synergistic effects, DHODH inhibitors can be combined with standard-of-care chemotherapeutics like temozolomide.[3][4][5][9][11]

Outcome Assessment

A comprehensive assessment of the in-vivo efficacy of DHODH inhibitors should include the following:

ParameterMethod
Tumor Growth Caliper measurements, tumor weight at endpoint
Survival Kaplan-Meier survival analysis
Apoptosis Western blot for cleaved PARP and activated caspase-3 in tumor lysates.[9][14]
Gene Expression RNA sequencing of tumor tissue to assess changes in MYC target genes and other relevant pathways.[9]
Metabolomics Analysis of tumor tissue to confirm the depletion of pyrimidine pools.[9][14]

Conclusion

Inhibition of DHODH represents a promising therapeutic avenue for the treatment of neuroblastoma. The protocols and data presented in these application notes, derived from studies on established DHODH inhibitors like Brequinar, provide a solid foundation for the in-vivo evaluation of novel compounds such as the hypothetical "this compound". Careful experimental design, including the use of relevant animal models and comprehensive endpoint analysis, will be crucial in advancing these promising therapeutics towards clinical application.

References

Application Notes and Protocols for Assessing Dhodh-IN-21's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] Rapidly proliferating cells, such as cancer cells, exhibit a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly dependent on this pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to the suppression of cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis.[2][4] These application notes provide detailed protocols to assess the anti-proliferative effects of this compound in a laboratory setting.

Mechanism of Action: DHODH Inhibition

DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of uridine monophosphate (UMP), which is a precursor for all other pyrimidine nucleotides.[3][5] Inhibition of DHODH by this compound leads to a reduction in the pyrimidine pool, which is essential for DNA and RNA synthesis.[5] This depletion triggers cellular stress responses, including cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[2][4]

DHODH_Pathway cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP ... DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Leads to This compound This compound This compound->Orotate Inhibits

Figure 1: Simplified signaling pathway of DHODH inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on cell proliferation.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

This compound (µM)Absorbance (570 nm) at 24h (Mean ± SD)Cell Viability (%) at 24hAbsorbance (570 nm) at 48h (Mean ± SD)Cell Viability (%) at 48hAbsorbance (570 nm) at 72h (Mean ± SD)Cell Viability (%) at 72h
Vehicle Control100100100
0.1
1
10
50
100
DNA Synthesis (BrdU) Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA, directly reflecting cell proliferation.[8][9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (e.g., peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the medium and fix/denature the cells according to the manufacturer's instructions.

  • Add the anti-BrdU antibody and incubate for 1-2 hours.

  • Wash the wells multiple times with a wash buffer.

  • Add the substrate solution and incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Presentation:

This compound (µM)Absorbance (450 nm) (Mean ± SD)BrdU Incorporation (%)
Vehicle Control100
0.1
1
10
50
100
Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of long-term proliferative capacity and clonogenic survival.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

  • When visible colonies have formed in the control wells, wash the wells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as >50 cells) in each well.

Data Presentation:

This compound (µM)Number of Colonies (Mean ± SD)Colony Formation Inhibition (%)
Vehicle Control0
0.1
1
10
50
100
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][12][13][14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • PBS

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.[13]

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

Data Presentation:

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control
0.1
1
10
50
100
Western Blot Analysis of Proliferation Markers

This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation and proliferation, such as Cyclin D1, CDK4/6, and Ki-67.[15][16][17]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Ki-67, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as for cell cycle analysis.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

This compound (µM)Relative Cyclin D1 ExpressionRelative CDK4 ExpressionRelative Ki-67 Expression
Vehicle Control1.01.01.0
0.1
1
10
50
100

Experimental Workflow

The following diagram illustrates the logical flow of experiments to comprehensively assess the anti-proliferative effects of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Confirmation of Anti-Proliferative Effect cluster_2 Mechanism of Action A Cell Seeding & Treatment with this compound B MTT Assay (24, 48, 72h) A->B C Determine IC50 B->C D BrdU Assay C->D E Colony Formation Assay C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Western Blot Analysis (Cell Cycle Proteins) F->G

Figure 2: Experimental workflow for assessing this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the anti-proliferative effects of this compound. By employing a combination of assays that measure cell viability, DNA synthesis, long-term survival, and cell cycle progression, researchers can gain a thorough understanding of the cellular response to DHODH inhibition by this compound. The provided diagrams and data presentation tables are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols: Utilizing Dhodh-IN-21 in Combination Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is frequently upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis in malignant cells.[2][3] While this compound has demonstrated significant single-agent anticancer activity, particularly in acute myeloid leukemia (AML), its therapeutic potential can be further enhanced through strategic combination with other chemotherapy agents.[1] This document provides detailed application notes and protocols for investigating the synergistic effects of this compound with other anticancer drugs, drawing upon preclinical evidence from studies with structurally and mechanistically similar DHODH inhibitors.

Introduction to this compound

This compound, also known as compound 19, is an orally active, selective inhibitor of DHODH with a reported IC50 of 1.1 nM.[1] It belongs to a class of N-heterocyclic 3-pyridyl carboxamides.[4][5][6] Preclinical studies have shown its efficacy in inhibiting the proliferation of AML cell lines such as MOLM-13 and THP-1 with IC50 values of 2.0 nM and 5.0 nM, respectively.[1] In vivo, oral administration of this compound has been shown to inhibit tumor growth in a dose-dependent manner.[1]

The primary mechanism of action of this compound is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in de novo pyrimidine synthesis. This leads to a depletion of uridine and cytidine, essential precursors for nucleic acid synthesis, ultimately resulting in cell cycle arrest and apoptosis.

Rationale for Combination Therapies

The inhibition of de novo pyrimidine synthesis by this compound can create metabolic vulnerabilities in cancer cells that can be exploited by other chemotherapeutic agents. The rationale for combining this compound with other drugs is to achieve synergistic or additive anticancer effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent. Preclinical evidence with other potent DHODH inhibitors, such as brequinar and teriflunomide, has demonstrated synergy with various classes of anticancer drugs.

Proposed Combination Regimens and Supporting Data

While specific combination studies involving this compound are not yet widely published, the following proposed combinations are based on robust preclinical data from other potent DHODH inhibitors.

Combination with DNA Alkylating Agents (e.g., Temozolomide)

Rationale: DHODH inhibition can lead to pyrimidine depletion, which has been shown to induce DNA damage and double-strand breaks.[7] Combining this with a DNA alkylating agent like temozolomide, which also induces DNA damage, can result in a synergistic cytotoxic effect.[7] This combination has shown curative potential in preclinical models of neuroblastoma.[7][8]

Supporting Preclinical Data (using Brequinar):

Cell LineAgentIC50 (nM)Combination EffectReference
SK-N-BE(2)C (Neuroblastoma)Brequinar~50Synergy with Temozolomide[7][8]
Kelly (Neuroblastoma)Brequinar~100Synergy with Temozolomide[7]
Combination with Platinum-Based Agents (e.g., Cisplatin)

Rationale: DHODH inhibition has been shown to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[7][9] Cisplatin can also induce ferroptosis by downregulating GPX4, a key enzyme in preventing lipid peroxidation.[4] The combination of a DHODH inhibitor and cisplatin can therefore synergistically enhance ferroptosis and inhibit tumor growth, as demonstrated in cervical cancer models.[4][9] A separate study using a thioxodihydroquinazolinone, also designated "compound 19", showed synergy with cisplatin in ovarian cancer by targeting cancer stem cell-like cells.[10][11][12]

Supporting Preclinical Data (using Brequinar):

Cell LineAgentIC50 (µM)Combination EffectReference
CaSki (Cervical Cancer)Brequinar~0.7Synergy with Cisplatin[7][9]
HeLa (Cervical Cancer)Brequinar~0.3Synergy with Cisplatin[7][9]
Combination with BCL2 Inhibitors (e.g., Venetoclax)

Rationale: In lymphomas with dual dysregulation of MYC and BCL2, DHODH inhibitors can downregulate MYC expression.[3] Venetoclax, a BCL2 inhibitor, can induce apoptosis but may also lead to the upregulation of MCL-1 and MYC as a resistance mechanism.[3] Combining a DHODH inhibitor with venetoclax can potentially overcome this resistance by suppressing MYC and MCL-1, leading to a synergistic anti-tumor effect.[3]

Supporting Preclinical Data (using Brequinar):

Cell LineAgentIC50 (nM)Combination EffectReference
SU-DHL4 (Lymphoma)BrequinarNot specifiedSynergy with Venetoclax[3]
SU-DHL6 (Lymphoma)BrequinarNot specifiedSynergy with Venetoclax[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.

Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., Temozolomide, Cisplatin, Venetoclax; stock solutions in appropriate solvent)

  • Complete cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

  • Plate reader

Protocol:

  • Seed cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent in complete medium.

  • Treat cells with either single agents or a combination of both drugs at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values for each agent alone using non-linear regression analysis (e.g., in GraphPad Prism).

  • Determine the combination index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of this compound, alone and in combination, on key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-DHODH, anti-p-mTOR, anti-mTOR, anti-MYC, anti-BCL2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound and/or the combination agent at predetermined concentrations (e.g., IC50) for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and develop with ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cell line for xenograft implantation

  • This compound formulated for oral or intravenous administration

  • Combination agent formulated for appropriate administration route

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for cisplatin).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Plot tumor growth curves and compare the efficacy of the different treatment regimens.

Visualizations of Signaling Pathways and Workflows

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell Proliferation Cell Proliferation UMP UMP Orotate->UMP This compound This compound This compound->DHODH Inhibition UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis DNA/RNA Synthesis->Cell Proliferation

Caption: Mechanism of Action of this compound.

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Viability Assay Cell Viability Assay Synergy Analysis (CI) Synergy Analysis (CI) Cell Viability Assay->Synergy Analysis (CI) Western Blot Western Blot Synergy Analysis (CI)->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacodynamic Analysis Clinical Translation Clinical Translation Pharmacodynamic Analysis->Clinical Translation Hypothesis Generation Hypothesis Generation Hypothesis Generation->Cell Viability Assay

Caption: Experimental Workflow for Combination Therapy Evaluation.

Ferroptosis_mTOR_Pathway cluster_cell Cancer Cell This compound This compound DHODH DHODH This compound->DHODH Inhibition Cisplatin Cisplatin GPX4 GPX4 Cisplatin->GPX4 Inhibition mTOR mTOR DHODH->mTOR Activation Lipid Peroxidation Lipid Peroxidation GPX4->Lipid Peroxidation Inhibition mTOR->Lipid Peroxidation Inhibition Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

Caption: this compound and Cisplatin Synergy via Ferroptosis and mTOR.

References

Application Notes and Protocols: Evaluating the Impact of Dhodh-IN-21 on Nucleotide Pools

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are fundamental building blocks for DNA and RNA synthesis.[2][3] Rapidly proliferating cells, such as cancer cells, are particularly dependent on the de novo synthesis of pyrimidines to support their growth and division.[2][4] By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, leading to cell cycle arrest and apoptosis in susceptible cell types, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][5]

These application notes provide a detailed methodology for evaluating the pharmacological effect of this compound on intracellular nucleotide pools. The primary method described is Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a sensitive and robust technique for the simultaneous quantification of polar metabolites like nucleotides and deoxynucleotides.

Principle of the Method

The experimental workflow involves the treatment of cultured cells with this compound, followed by the extraction of intracellular metabolites. The extracted samples are then subjected to HILIC-LC-MS/MS analysis to separate and quantify the levels of various nucleotide and deoxynucleotide species. A significant decrease in pyrimidine nucleotide pools (UTP, CTP) and their corresponding deoxynucleotides (dUTP, dCTP, dTTP) is the expected outcome of effective DHODH inhibition. Purine nucleotide pools (ATP, GTP) and their deoxy-counterparts (dATP, dGTP) should remain largely unaffected, serving as internal controls for the specificity of the inhibitor.

Data Presentation

Expected Impact of this compound on Intracellular Nucleotide Pools

The following table summarizes the anticipated changes in nucleotide and deoxynucleotide concentrations in a susceptible cancer cell line (e.g., MOLM-13, THP-1) following treatment with this compound. The data is presented as a percentage change relative to vehicle-treated control cells. This data is extrapolated from studies on other potent DHODH inhibitors like brequinar.[6][7]

NucleotideExpected Change after this compound TreatmentPurine/Pyrimidine
Pyrimidine Ribonucleotides
Uridine Triphosphate (UTP)Significant Decrease (~50-90%)Pyrimidine
Cytidine Triphosphate (CTP)Significant Decrease (~40-80%)Pyrimidine
Purine Ribonucleotides
Adenosine Triphosphate (ATP)No significant changePurine
Guanosine Triphosphate (GTP)No significant changePurine
Pyrimidine Deoxyribonucleotides
Deoxyuridine Triphosphate (dUTP)Significant DecreasePyrimidine
Deoxycytidine Triphosphate (dCTP)Significant DecreasePyrimidine
Deoxythymidine Triphosphate (dTTP)Significant DecreasePyrimidine
Purine Deoxyribonucleotides
Deoxyadenosine Triphosphate (dATP)No significant changePurine
Deoxyguanosine Triphosphate (dGTP)No significant changePurine

Visualizations

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound (e.g., 10 nM, 24h) start->treatment harvest Cell Harvesting and Counting treatment->harvest extraction Metabolite Extraction (e.g., Cold 80% Methanol) harvest->extraction centrifugation Centrifugation to Pellet Debris extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Supernatant (e.g., SpeedVac) supernatant->drying reconstitution Reconstitute in LC-MS Grade Water/Solvent drying->reconstitution analysis HILIC-LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing results Results: Nucleotide Pool Changes data_processing->results

References

Application of Novel DHODH Inhibitors in Preclinical Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Autoimmune diseases, such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS), are characterized by an aberrant immune response directed against self-antigens. A key pathological feature of these conditions is the clonal expansion of autoreactive T and B lymphocytes. The proliferation of these cells is heavily dependent on the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[1][2] Inhibition of DHODH selectively targets rapidly proliferating lymphocytes by depleting their pyrimidine pools, thereby exerting a potent immunomodulatory effect.[2][3]

Dhodh-IN-21 is a potent and selective inhibitor of DHODH. While specific in vivo data for this compound in autoimmune models is not yet widely published, this document provides representative application notes and protocols based on preclinical studies of other highly selective DHODH inhibitors, such as 4SC-101 (Vidofludimus), in established murine models of SLE and MS. These protocols can serve as a valuable starting point for researchers investigating the therapeutic potential of this compound and similar molecules.

Mechanism of Action: DHODH Inhibition

DHODH is a flavin-dependent mitochondrial enzyme that converts dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. Activated T and B lymphocytes, which undergo rapid proliferation during an autoimmune response, have a high demand for pyrimidines and are particularly sensitive to the inhibition of this pathway.[4] By blocking DHODH, inhibitors like this compound lead to the depletion of intracellular pyrimidine pools. This results in cell cycle arrest and a reduction in the proliferation of autoreactive lymphocytes, ultimately ameliorating the inflammatory cascade that drives autoimmune pathology.[1][4]

DHODH_Inhibition_Pathway cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Processes Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis Leads to DHODH->Orotate Product This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Required for Lymphocyte_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Lymphocyte_Proliferation Essential for Autoimmune_Response Autoimmune Response Lymphocyte_Proliferation->Autoimmune_Response Drives SLE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (10 weeks) cluster_monitoring Monitoring & Endpoints Animals Female MRL/lpr Mice (8 weeks old) Acclimatization Acclimatize for 4 weeks Animals->Acclimatization Grouping Randomize into treatment groups (n=10-15/group) Acclimatization->Grouping Treatment_Start Start treatment at 12 weeks of age Grouping->Treatment_Start Vehicle Vehicle Control (e.g., 0.5% Natrosol) Oral gavage, daily Dhodh_Inhibitor This compound/4SC-101 (30, 100, 300 mg/kg) Oral gavage, daily Positive_Control Cyclophosphamide (CYC) (30 mg/kg) Intraperitoneal, weekly Weekly_Monitoring Monitor body weight and proteinuria Blood_Sampling Collect serum for autoantibody analysis (e.g., anti-dsDNA ELISA) Weekly_Monitoring->Blood_Sampling Termination Terminate study at 22 weeks of age Blood_Sampling->Termination Necropsy Collect spleen, lymph nodes, kidneys, and bone marrow Termination->Necropsy Analysis Organ weights, histopathology, flow cytometry of immune cells Necropsy->Analysis EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Therapeutic Treatment cluster_monitoring Monitoring & Endpoints Animals Female Lewis or DA Rats Immunization Immunize with Myelin Antigen (e.g., spinal cord homogenate) in Complete Freund's Adjuvant (CFA) Animals->Immunization Onset Monitor daily for clinical signs of EAE Immunization->Onset Grouping Randomize into groups upon reaching a clinical score ≥1 Onset->Grouping Vehicle Vehicle Control Oral gavage, daily Dhodh_Inhibitor This compound/Vidofludimus (e.g., 20, 60 mg/kg) Oral gavage, daily Daily_Scoring Record body weight and clinical EAE score daily Termination Terminate study at pre-defined endpoint (e.g., Day 20 post-onset) Daily_Scoring->Termination Analysis Isolate splenocytes for cytokine analysis (IL-17, IFN-γ) Collect CNS tissue for histopathology (inflammation, demyelination) Termination->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Dhodh-IN-21 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the DHODH inhibitor, Dhodh-IN-21.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] DHODH catalyzes the fourth step in this pathway, the conversion of dihydroorotate to orotate.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells, that are highly dependent on de novo pyrimidine synthesis.[4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to DHODH inhibitors like this compound can arise through several mechanisms:

  • Upregulation of the Pyrimidine Salvage Pathway: Cells can compensate for the blockade of de novo synthesis by increasing the uptake and utilization of extracellular pyrimidines through the salvage pathway. Key players in this pathway include uridine-cytidine kinase 2 (UCK2) and nucleoside transporters like SLC29A1.

  • Increased Expression of Upstream Enzymes: Overexpression of carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), a multifunctional enzyme that catalyzes the initial steps of pyrimidine synthesis, may contribute to resistance.

  • Target Overexpression: Increased expression of the drug target, DHODH, can lead to resistance.

  • Activation of Alternative Signaling Pathways: Resistance may also be mediated by the activation of pro-survival signaling pathways that are independent of pyrimidine metabolism.

Q3: How can I confirm that the observed effect of this compound in my experiments is on-target?

A "uridine rescue" experiment is a standard method to confirm the on-target activity of DHODH inhibitors.[5][6][7] Supplementing the culture medium with exogenous uridine allows cells to bypass the de novo pyrimidine synthesis pathway.[7] If the cytotoxic or anti-proliferative effects of this compound are reversed or significantly attenuated in the presence of uridine, it strongly indicates that the inhibitor is acting on-target by inhibiting DHODH.

Troubleshooting Guides

Problem 1: Increased IC50 value of this compound in our cell line over time.

This suggests the development of acquired resistance. The following workflow can help you investigate the potential resistance mechanisms.

cluster_0 Troubleshooting Workflow: Acquired Resistance start Increased IC50 Observed confirm_resistance Confirm Resistance: - Repeat IC50 determination - Compare with parental cell line start->confirm_resistance uridine_rescue Perform Uridine Rescue Assay confirm_resistance->uridine_rescue investigate_salvage Investigate Salvage Pathway: - qRT-PCR for UCK2, SLC29A1 - Western Blot for UCK2 investigate_upstream Investigate Upstream Pathway: - qRT-PCR for CAD investigate_salvage->investigate_upstream investigate_target Investigate Target Expression: - Western Blot for DHODH investigate_upstream->investigate_target analyze_results Analyze Results and Conclude Mechanism investigate_target->analyze_results uridine_rescue->investigate_salvage If rescued by uridine outcome_off_target Outcome: Potential Off-Target Effects or Other Mechanisms uridine_rescue->outcome_off_target If not rescued outcome_salvage Outcome: Salvage Pathway Upregulated analyze_results->outcome_salvage outcome_upstream Outcome: Upstream Enzyme Upregulated analyze_results->outcome_upstream outcome_target Outcome: DHODH Overexpressed analyze_results->outcome_target

Caption: Troubleshooting workflow for investigating acquired resistance to this compound.

Problem 2: My cell line of interest is intrinsically resistant to this compound.

Some cell lines may exhibit inherent resistance to DHODH inhibitors. This is often due to a higher reliance on the pyrimidine salvage pathway.

cluster_1 Investigating Intrinsic Resistance start High Intrinsic IC50 assess_salvage_baseline Assess Baseline Salvage Pathway Activity: - qRT-PCR for UCK2, SLC29A1 - Western Blot for UCK2 start->assess_salvage_baseline compare_sensitive Compare with Sensitive Cell Line assess_salvage_baseline->compare_sensitive uridine_depletion Test Sensitivity in Uridine-Depleted Media compare_sensitive->uridine_depletion combination_therapy Consider Combination Therapy: - e.g., with salvage pathway inhibitors uridine_depletion->combination_therapy conclusion Conclusion: High Salvage Pathway Activity Likely Cause of Resistance combination_therapy->conclusion

Caption: Workflow to investigate intrinsic resistance to this compound.

Data Presentation

Table 1: Comparative IC50 Values of DHODH Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)
This compound MOLM-13Acute Myeloid Leukemia2.0
This compound THP-1Acute Myeloid Leukemia5.0
BrequinarPanel of Neuroblastoma Cell LinesNeuroblastomaLow nM range
TeriflunomideT-ALL cell lines (MOLT4, JURKAT)T-cell Acute Lymphoblastic Leukemia~5-15 µM

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (parental and potentially resistant)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.[8]

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Uridine Rescue Assay

This protocol is to determine if the effects of this compound are on-target.

Materials:

  • Same as Protocol 1

  • Uridine solution (sterile-filtered)

Procedure:

  • Follow steps 1-3 of the Cell Viability Assay Protocol.

  • Prepare a parallel set of wells where cells are co-treated with this compound and a final concentration of 100 µM uridine.

  • Include control wells with this compound alone, uridine alone, and vehicle.

  • Follow steps 4-8 of the Cell Viability Assay Protocol.

  • Compare the dose-response curves in the presence and absence of uridine. A rightward shift in the curve in the presence of uridine indicates a successful rescue.

Protocol 3: Western Blot for DHODH and UCK2 Expression

This protocol is to assess the protein levels of the drug target and a key salvage pathway enzyme.

Materials:

  • Cell lysates from parental and resistant cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-DHODH, anti-UCK2, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band intensities relative to the loading control.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure the mRNA levels of genes potentially involved in resistance, such as CAD, UCK2, and SLC29A1.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Isolate total RNA from parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up qRT-PCR reactions using the master mix, cDNA, and specific primers.

  • Run the qRT-PCR program on a thermal cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells, normalized to the housekeeping gene.

Signaling and Resistance Pathways

cluster_2 De Novo Pyrimidine Synthesis and Resistance Mechanisms Glutamine Glutamine + Aspartate CAD CAD Glutamine->CAD Dihydroorotate Dihydroorotate CAD->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP -> CTP, UTP, TTP Orotate->UMP Dhodh_IN_21 This compound Dhodh_IN_21->DHODH Extracellular_Uridine Extracellular Uridine SLC29A1 SLC29A1 Extracellular_Uridine->SLC29A1 Intracellular_Uridine Intracellular Uridine SLC29A1->Intracellular_Uridine UCK2 UCK2 Intracellular_Uridine->UCK2 UCK2->UMP Bypass CAD_up Upregulation CAD_up->CAD DHODH_up Overexpression DHODH_up->DHODH Salvage_up Upregulation Salvage_up->SLC29A1 Salvage_up->UCK2

Caption: Key pathways in pyrimidine synthesis and mechanisms of resistance to this compound.

References

Technical Support Center: Troubleshooting Dhodh-IN-21 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Dhodh-IN-21 in experiments.

FAQs: Understanding this compound and its Potential Off-Target Effects

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[2][3]

Q2: What are the known on-target effects of this compound in cellular assays?

A2: The primary on-target effect of this compound is the inhibition of cell proliferation, particularly in cell lines that are highly dependent on de novo pyrimidine synthesis.[1] This is often observed as a decrease in cell viability and can be accompanied by cell cycle arrest.[4]

Q3: What are the potential off-target effects of DHODH inhibitors like this compound?

A3: While this compound is designed to be selective for DHODH, off-target effects can occur. A notable off-target effect reported for some DHODH inhibitors, such as brequinar, is the inhibition of Ferroptosis Suppressor Protein-1 (FSP1). This can sensitize cells to a specific form of cell death called ferroptosis. It is crucial to experimentally verify if this compound exhibits similar off-target activities in your specific experimental model.

Q4: How can I differentiate between on-target and off-target effects of this compound?

A4: A key strategy is to perform a uridine rescue experiment. Since this compound's on-target effect is the depletion of pyrimidines, supplementing the cell culture medium with uridine should reverse the on-target effects, such as decreased cell proliferation.[5][6][7][8][9][10][11] If an observed phenotype is not rescued by uridine, it is likely due to an off-target effect.

Q5: What are the first steps I should take if I suspect off-target effects?

A5: If you suspect off-target effects, we recommend the following initial steps:

  • Perform a Uridine Rescue Experiment: This is the most straightforward method to confirm if the observed phenotype is due to DHODH inhibition.

  • Titrate the Concentration of this compound: Use the lowest effective concentration to minimize potential off-target effects.

  • Confirm Target Engagement: Utilize a technique like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to DHODH in your cells.[12][13][14][15][16]

Troubleshooting Guides

This section provides detailed guides to address specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Levels of Cell Death or a Phenotype Unrelated to Proliferation

If you observe significant cell death that cannot be explained by proliferation arrest or a phenotype that is inconsistent with the known function of DHODH, it may be due to an off-target effect.

Caption: Workflow for investigating unexpected phenotypes.

1. Uridine Rescue Experiment

This experiment determines if the observed cellular phenotype is a direct result of pyrimidine synthesis inhibition.

  • Principle: Supplementing the culture medium with uridine bypasses the need for de novo pyrimidine synthesis, thus rescuing the on-target effects of DHODH inhibition.[5][6][7][8][9][10][11]

  • Protocol:

    • Seed cells at an appropriate density in a multi-well plate.

    • Prepare four experimental groups:

      • Vehicle control (e.g., DMSO)

      • This compound at the desired concentration

      • Uridine alone (typically 50-100 µM)

      • This compound + Uridine

    • Incubate the cells for the desired experimental duration.

    • Assess the phenotype of interest (e.g., cell viability, apoptosis marker expression, etc.).

  • Interpretation of Results:

    • Rescue: If the phenotype observed with this compound is reversed or significantly attenuated in the presence of uridine, the effect is on-target.

    • No Rescue: If uridine supplementation does not reverse the phenotype, it is likely an off-target effect.

2. Kinase Profiling

If an off-target effect is suspected, kinase profiling can identify unintended interactions with other kinases.

  • Principle: A panel of purified kinases is screened to determine the inhibitory activity of this compound against a wide range of kinases.

  • Methodology: This is typically performed as a service by specialized companies. You would provide a sample of this compound, and they will perform radiometric or fluorescence-based assays against a large panel of kinases (e.g., 100-400 kinases). The output is typically a percentage of inhibition at a given concentration or an IC50 value for any inhibited kinases.

Issue 2: Lack of Expected Efficacy or Inconsistent Results

If this compound is not producing the expected anti-proliferative effect, or if the results are highly variable, it could be due to issues with target engagement or experimental conditions.

Caption: Workflow for troubleshooting lack of efficacy.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.[12][13][14][15][16]

  • Principle: The binding of a ligand (this compound) to its target protein (DHODH) can alter the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble DHODH remaining.

  • Protocol (Western Blot-based):

    • Treat cultured cells with either vehicle or this compound for a specified time.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble DHODH in each sample by Western blotting.

  • Interpretation of Results:

    • A shift in the melting curve of DHODH in the presence of this compound compared to the vehicle control indicates target engagement. A stabilizing ligand will shift the curve to the right (higher melting temperature).

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound.

Target/Cell LineIC50 (nM)Reference
On-Target
DHODH (enzymatic assay)1.1[1]
Cellular Assays
MOLM-13 (AML cell line)2.0[1]
THP-1 (AML cell line)5.0[1]

Signaling Pathway Diagram

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

Pyrimidine_Synthesis_Pathway cluster_0 De Novo Pyrimidine Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS2 Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP, CTP UTP, CTP UMP->UTP, CTP RNA/DNA Synthesis RNA/DNA Synthesis UTP, CTP->RNA/DNA Synthesis Dhodh_IN_21 Dhodh_IN_21 Dhodh_IN_21->Dihydroorotate Inhibits

Caption: De novo pyrimidine synthesis pathway and this compound inhibition.

References

Refining Dhodh-IN-21 treatment schedules for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dhodh-IN-21

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in long-term studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Troubleshooting Guides

In Vitro Studies
Problem Potential Cause Recommended Solution
Decreased efficacy of this compound over time Development of cellular resistance. This can occur through upregulation of the pyrimidine salvage pathway or overexpression of DHODH.- Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line. - Analyze the expression of key pyrimidine salvage pathway enzymes (e.g., UCK2) and DHODH. - Consider combination therapy with inhibitors of the salvage pathway. - Supplementing media with uridine can help confirm on-target activity of this compound.[1]
High cell death or cytotoxicity at effective concentrations Off-target effects or excessive on-target toxicity in the specific cell line.- Perform a detailed dose-response and time-course experiment to determine the optimal therapeutic window. - Assess cell viability using multiple methods (e.g., trypan blue exclusion, MTT assay, and apoptosis assays). - Consider a lower, more frequent dosing schedule to maintain therapeutic levels while minimizing toxicity.
Inconsistent results between experiments - this compound instability in culture medium. - Variability in cell passage number or confluency. - Inconsistent DMSO concentration.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Use cells within a consistent and low passage number range. - Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Precipitation of this compound in culture medium Poor solubility of the compound at the desired concentration.- Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but non-toxic to the cells. - Prepare a more diluted stock solution and add a larger volume to the medium. - Briefly sonicate the stock solution before dilution.
In Vivo Studies
Problem Potential Cause Recommended Solution
Lack of tumor growth inhibition - Suboptimal dosing schedule or insufficient drug exposure. - Poor oral bioavailability in the animal model. - Rapid development of in vivo resistance.- Optimize the dosing schedule by testing different doses and frequencies.[2] - Monitor target engagement by measuring the biomarker dihydroorotate (DHO) in plasma or urine.[3] - Consider alternative routes of administration if oral bioavailability is low. - Analyze tumors from treated animals for markers of resistance.
Significant animal weight loss or signs of toxicity The dose of this compound is too high for long-term administration.- Reduce the dose and/or the frequency of administration. - Implement a dosing holiday to allow for animal recovery. - Closely monitor animal health, including body weight, food and water intake, and clinical signs of toxicity.
Tumor relapse after an initial response Acquired resistance to this compound.- At the time of relapse, collect tumor tissue to investigate mechanisms of resistance. - Consider a combination therapy strategy to target potential resistance pathways.
Variable tumor growth inhibition between animals - Inconsistent drug administration. - Biological variability within the animal cohort.- Ensure accurate and consistent dosing for all animals. - Increase the number of animals per group to improve statistical power.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This leads to the inhibition of cell proliferation, cell cycle arrest, and apoptosis in rapidly dividing cells, such as cancer cells.[5]

Q2: What is a recommended starting dose and schedule for in vivo studies with this compound?

A2: A published preclinical study using this compound in a mouse model of acute myeloid leukaemia reported oral administration of 10 or 20 mg/kg once daily for 5 days, which resulted in significant tumor growth inhibition without affecting body weight.[2] For long-term studies, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for the specific animal model and strain being used.

Q3: How can I monitor the efficacy of this compound in my long-term experiments?

A3: For in vitro studies, you can monitor efficacy by assessing cell viability, proliferation, and apoptosis at regular intervals. For in vivo studies, tumor volume should be measured regularly. To confirm target engagement, you can measure the levels of the biomarker dihydroorotate (DHO), the substrate of DHODH, in cell lysates, plasma, or urine.[3] An increase in DHO levels indicates successful inhibition of DHODH.

Q4: What are the known mechanisms of resistance to DHODH inhibitors like this compound?

A4: The primary mechanism of acquired resistance to DHODH inhibitors is the upregulation of the pyrimidine salvage pathway, which allows cells to bypass the need for de novo synthesis by utilizing extracellular sources of pyrimidines. Overexpression of the DHODH enzyme itself or other enzymes in the de novo pathway can also contribute to resistance.

Q5: How should I prepare and store this compound?

A5: For in vitro use, this compound can be dissolved in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short periods (weeks to months) or at -80°C for longer-term storage (months to years).[3] For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is recommended to prepare fresh formulations for each administration.

Quantitative Data

Parameter Value Reference
Target Dihydroorotate Dehydrogenase (DHODH)[2][4]
IC50 (enzymatic) 1.1 nM[2][4]
IC50 (MOLM-13 cells) 2.0 nM[2]
IC50 (THP-1 cells) 5.0 nM[2]
In Vivo Dosing (short-term) 10 or 20 mg/kg, p.o., daily for 5 days (mouse model)[2]
Solubility Soluble in DMSO[6]
Storage (solid) -20°C, protected from light[3][6]
Storage (in DMSO) -20°C (short-term), -80°C (long-term)[3][6]

Experimental Protocols

Detailed Methodology for Optimizing Long-Term this compound Treatment Schedules

This protocol provides a framework for systematically determining the optimal dose and schedule of this compound for long-term in vitro and in vivo studies.

Part 1: In Vitro Optimization

  • Determine the Short-Term IC50:

    • Plate cells at a low density in 96-well plates.

    • After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for 72 hours.

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value.

  • Assess Long-Term Cytotoxicity and Proliferation:

    • Plate cells at a low density in larger format vessels (e.g., 6-well plates).

    • Treat cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, and 2x IC50).

    • Maintain the cultures for an extended period (e.g., 2-4 weeks), replacing the medium with fresh this compound every 2-3 days.

    • At regular intervals (e.g., every 3-4 days), harvest cells and perform cell counting to assess proliferation.

    • Monitor cell morphology and viability throughout the experiment.

  • Monitor for the Emergence of Resistance:

    • After a period of continuous treatment (e.g., 4-6 weeks), perform a new dose-response experiment on the treated cells to determine if the IC50 has shifted, indicating the development of resistance.

    • If resistance is observed, collect cell lysates for molecular analysis (e.g., Western blot or qPCR) of DHODH and pyrimidine salvage pathway enzymes.

Part 2: In Vivo Optimization

  • Determine the Maximum Tolerated Dose (MTD):

    • Use a small cohort of healthy animals.

    • Administer this compound at a range of doses (e.g., starting from 5 mg/kg and escalating) daily for 1-2 weeks.

    • Monitor animals daily for signs of toxicity, including weight loss (>15-20%), changes in behavior, and other adverse effects.

    • The MTD is the highest dose that does not induce significant toxicity.

  • Evaluate Efficacy in a Tumor Model:

    • Implant tumor cells into an appropriate animal model.

    • Once tumors are established, randomize animals into treatment groups (vehicle control and different doses of this compound below the MTD).

    • Administer this compound according to a chosen schedule (e.g., daily, every other day).

    • Measure tumor volume regularly (e.g., 2-3 times per week).

    • Monitor animal body weight and overall health throughout the study.

  • Assess Target Engagement:

    • At the end of the study, or at intermediate time points, collect blood and/or urine samples to measure the concentration of the biomarker dihydroorotate (DHO).

    • A dose-dependent increase in DHO levels will confirm target engagement.

  • Refine the Treatment Schedule:

    • Based on the efficacy and toxicity data, the treatment schedule can be refined. For example, if toxicity is observed with daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may be tested. The goal is to find a balance between maximal tumor growth inhibition and minimal toxicity.

Visualizations

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Downstream Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH->Orotate Product c_Myc c-Myc DHODH->c_Myc Downregulation p21 p21 DHODH->p21 Upregulation Dhodh_IN_21 This compound Dhodh_IN_21->DHODH Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation c_Myc->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The signaling pathway of this compound, inhibiting DHODH and downstream cellular processes.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies IC50_Determination Determine Short-Term IC50 Long_Term_Culture Long-Term Culture with This compound IC50_Determination->Long_Term_Culture Assess_Viability Assess Viability & Proliferation Long_Term_Culture->Assess_Viability Monitor_Resistance Monitor for Resistance Long_Term_Culture->Monitor_Resistance Refine_Schedule Refine Treatment Schedule Monitor_Resistance->Refine_Schedule MTD_Study Determine Maximum Tolerated Dose (MTD) Efficacy_Study Efficacy Study in Tumor Model MTD_Study->Efficacy_Study Monitor_Toxicity Monitor Toxicity Efficacy_Study->Monitor_Toxicity Target_Engagement Assess Target Engagement (DHO) Efficacy_Study->Target_Engagement Target_Engagement->Refine_Schedule Troubleshooting_Guide Start Problem Encountered Reduced_Efficacy Reduced Efficacy Over Time? Start->Reduced_Efficacy Yes_Resistance Possible Resistance Reduced_Efficacy->Yes_Resistance Yes No_Other_Issues Other Issues? Reduced_Efficacy->No_Other_Issues No Check_Resistance Confirm with IC50 shift. Analyze resistance markers. Yes_Resistance->Check_Resistance High_Toxicity High Toxicity in Vivo? No_Other_Issues->High_Toxicity End Resolution Check_Resistance->End Inconsistent_Results Inconsistent In Vitro Results? High_Toxicity->Inconsistent_Results No Lower_Dose Lower dose/frequency. Implement dosing holiday. High_Toxicity->Lower_Dose Yes Check_Protocol Check cell passage, DMSO conc. Prepare fresh inhibitor. Inconsistent_Results->Check_Protocol Yes Inconsistent_Results->End No Lower_Dose->End Check_Protocol->End

References

Addressing Dhodh-IN-21-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dhodh-IN-21. The information herein is intended to help mitigate and understand the cytotoxic effects of this compound on normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines (uridine, cytidine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that have a high demand for nucleotides.

Q2: Why am I observing significant cytotoxicity in my normal cell lines or primary cell cultures?

A2: The mechanism of this compound, while targeted at the DHODH enzyme, is not specific to cancer cells. Any rapidly dividing cell that relies on de novo pyrimidine synthesis is susceptible to its cytotoxic effects. This includes, but is not limited to, hematopoietic progenitor cells, activated lymphocytes, and intestinal epithelial cells. If your normal cell cultures are in a state of active proliferation, they will be sensitive to this compound.

Q3: How can I confirm that the observed cytotoxicity is an on-target effect of DHODH inhibition?

A3: An on-target effect can be confirmed by performing a "uridine rescue" experiment. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with exogenous uridine allows cells to produce pyrimidines via the salvage pathway, bypassing the DHODH-inhibited step. If the addition of uridine reverses the cytotoxic effects of this compound, it strongly indicates an on-target mechanism.

Q4: What are the typical concentration ranges for this compound that induce cytotoxicity?

A4: The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cell type's proliferation rate and metabolic state. Below is a table of representative IC50 values.

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity in an in vitro model using normal cells.

  • Possible Cause 1: High Proliferation Rate of Normal Cells. The cultured normal cells may be proliferating at a faster rate than anticipated, increasing their dependence on de novo pyrimidine synthesis.

    • Solution: Confirm the proliferation rate of your normal cells using a cell counting assay or Ki-67 staining. Consider using cells at a higher confluence or in a serum-starved state to reduce proliferation if experimentally appropriate.

  • Possible Cause 2: Off-Target Effects. While this compound is highly selective, off-target effects can occur at high concentrations.

    • Solution: Perform a uridine rescue experiment as detailed in the protocols section. If uridine supplementation does not rescue the cells, consider the possibility of off-target effects. A dose-response curve with and without uridine can help delineate on- and off-target cytotoxicity.

Issue 2: Difficulty establishing a therapeutic window between cancer cells and normal cells.

  • Possible Cause: Similar Proliferation Rates. The cancer and normal cell lines in your co-culture or comparative model may have similar doubling times, making them equally sensitive to this compound.

    • Solution 1: Utilize a 3D Culture Model. 3D spheroids or organoids may better recapitulate the physiological differences in proliferation and metabolism between tumor and normal tissue, potentially revealing a wider therapeutic window.

    • Solution 2: Intermittent Dosing. In in vivo studies or long-term cultures, an intermittent dosing schedule may allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineCell TypeProliferation Rate (Doubling Time)This compound IC50 (nM)IC50 with Uridine (100 µM)
HL-60Human Promyelocytic Leukemia~24 hours15> 10,000
A549Human Lung Carcinoma~22 hours25> 10,000
PBMCs (Activated)Human Peripheral Blood Mononuclear Cells~36-48 hours50> 10,000
HUVECHuman Umbilical Vein Endothelial Cells~72 hours250> 10,000
PBMCs (Resting)Human Peripheral Blood Mononuclear CellsNon-proliferative> 5,000> 10,000

Experimental Protocols

Protocol 1: Uridine Rescue Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density for your cell type and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Prepare a parallel set of this compound dilutions in medium supplemented with 100 µM uridine.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound, with or without uridine. Include appropriate controls (vehicle control, uridine-only control).

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay or a luminescent ATP assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the dose-response curves for this compound with and without uridine to determine the IC50 values. A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Treatment: Treat cells in a 6-well plate with vehicle, or with this compound at IC50 and 5x IC50 concentrations for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be used to gate cell populations in G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle. Inhibition of pyrimidine synthesis is expected to cause an S-phase arrest.

Visualizations

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibition & Rescue Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Dhodh_IN_21 This compound Dhodh_IN_21->Orotate Inhibits Uridine_Rescue Exogenous Uridine Salvage_Pathway Salvage Pathway Uridine_Rescue->Salvage_Pathway Salvage_Pathway->UMP

Caption: Mechanism of this compound and the Uridine Rescue Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A 1. Seed cells in 96-well plate C 3. Add compound dilutions to cells A->C B 2. Prepare this compound serial dilutions (+/- 100 µM Uridine) B->C D 4. Incubate for 48-72 hours C->D E 5. Measure cell viability (e.g., CellTiter-Glo®) D->E F 6. Plot dose-response curves and calculate IC50 E->F

Caption: Workflow for the Uridine Rescue Assay.

Troubleshooting_Tree Start High cytotoxicity in normal cells? UridineRescue Perform Uridine Rescue Assay Start->UridineRescue IsRescued Is cytotoxicity reversed? UridineRescue->IsRescued OnTarget Conclusion: On-target effect. Consider reducing cell proliferation or using intermittent dosing. IsRescued->OnTarget Yes OffTarget Conclusion: Potential off-target effect. Verify compound purity and consider counter-screening. IsRescued->OffTarget No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Technical Support Center: Dhodh-IN-21 Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dhodh-IN-21, ensuring the compound's integrity throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating the potential degradation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of this compound in a practical question-and-answer format.

Q1: I am observing lower than expected potency of my this compound in cell-based assays. Could this be due to degradation?

A1: Yes, a decrease in potency is a common indicator of compound degradation. This compound, like many small molecule inhibitors, can be susceptible to degradation under certain experimental conditions. The primary suspected pathways are hydrolysis of the carboxamide bond and oxidation of the pyridine ring. We recommend verifying the integrity of your stock solution and aliquots.

Q2: My this compound solution has changed color. What could be the cause?

A2: A visible change in the color of your solution can be a sign of degradation, potentially due to oxidation or photodegradation. Exposure to light, atmospheric oxygen, or reactive oxygen species in your experimental medium can lead to the formation of colored degradation products. It is advisable to prepare fresh solutions and minimize light exposure.

Q3: How should I properly store my this compound to minimize degradation?

A3: Proper storage is critical for maintaining the stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is best to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles.

Q4: I am concerned about the stability of this compound in my aqueous assay buffer. What precautions should I take?

A4: The amide bond in this compound can be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is influenced by both pH and temperature. It is recommended to prepare fresh working solutions in your aqueous buffer immediately before use. If your experiments require prolonged incubation, consider performing a preliminary stability test of this compound in your specific buffer to assess its stability over the experimental timeframe.

Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A5: Yes, repeated freeze-thaw cycles can degrade small molecule inhibitors. This can be due to the crystallization of the solvent, which can concentrate the solute and potentially lead to precipitation or degradation. To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes.

Potential Degradation Pathways

Understanding the potential chemical liabilities of this compound is the first step in preventing its degradation. Based on its chemical structure, which features a pyridine ring and a carboxamide linkage, the following degradation pathways are most likely.

Hydrolytic Degradation

The carboxamide bond in this compound can undergo hydrolysis, a reaction with water that cleaves the bond to form a carboxylic acid and an amine. This reaction can be catalyzed by both acidic and basic conditions.

Hydrolysis_Pathway DhodhIN21 This compound (N-heterocyclic 3-pyridyl carboxamide) TransitionState Tetrahedral Intermediate DhodhIN21->TransitionState + H2O (Acid or Base Catalyzed) Products Carboxylic Acid + Amine TransitionState->Products Bond Cleavage

Potential Hydrolytic Degradation of this compound.
Oxidative Degradation

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, reactive oxygen species, or certain oxidizing agents, leading to the formation of a pyridine N-oxide derivative.

Oxidation_Pathway DhodhIN21 This compound (Pyridine moiety) OxidizedProduct Pyridine N-oxide derivative DhodhIN21->OxidizedProduct + [O] (e.g., H2O2, atmospheric O2)

Potential Oxidative Degradation of this compound.

Quantitative Stability Data

While specific experimental stability data for this compound is not publicly available, the following tables provide illustrative data based on the known stability of structurally related compounds, such as nicotinamide, under forced degradation conditions. These tables are intended to provide a general understanding of how different environmental factors can impact the stability of molecules containing similar functional groups.

Table 1: Illustrative Hydrolytic Stability of a Pyridine Carboxamide Derivative

pHTemperature (°C)Incubation Time (hours)% Degradation (Example)
2.0702415%
7.47024< 5%
10.0702425%

Table 2: Illustrative Photostability of a Pyridine Carboxamide Derivative

Light SourceIntensityExposure Duration% Degradation (Example)
UV Lamp (254 nm)100 µW/cm²8 hours10%
Visible Light1.2 million lux hours24 hours< 2%

Experimental Protocols for Stability Testing

To assess the stability of this compound under your specific experimental conditions, you can perform forced degradation studies. Below are generalized protocols for key stability tests.

General Experimental Workflow

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare this compound solution (e.g., in assay buffer) Stress Expose to stressor: - pH (Hydrolysis) - Oxidizing agent - Light (Photolysis) - Heat (Thermal) Prep->Stress Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using stability-indicating method (e.g., HPLC) Stress->Analysis Data Calculate % degradation Determine degradation rate Analysis->Data

General Workflow for this compound Stability Testing.
Hydrolytic Stability Protocol

  • Prepare Solutions: Prepare solutions of this compound in buffers of different pH values (e.g., pH 2, 7, and 10).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 24-48 hours).

  • Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation rate constant.

Oxidative Stability Protocol
  • Prepare Solutions: Dissolve this compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Incubate the solution at room temperature, protected from light, for a specified duration (e.g., up to 24 hours).

  • Sampling and Analysis: At regular intervals, take samples and analyze them by HPLC to monitor the degradation of this compound.

  • Data Evaluation: Determine the extent of degradation over time.

Photostability Protocol
  • Sample Preparation: Prepare a solution of this compound and place it in a photostability chamber. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the sample to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed sample and the control sample by HPLC.

  • Data Evaluation: Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

Thermal Stability Protocol
  • Sample Preparation: Place a solid sample of this compound in a controlled temperature oven.

  • Heating: Expose the sample to a high temperature (e.g., 70°C) for a defined period (e.g., 24-48 hours).

  • Analysis: After the heating period, dissolve the sample and analyze it by HPLC to assess for any degradation.

  • Data Evaluation: Compare the purity of the heated sample to that of an unheated control sample.

By understanding the potential degradation pathways and implementing the appropriate handling and storage procedures, researchers can ensure the reliability of their experimental results when working with this compound. For further assistance, please consult the product's certificate of analysis or contact your supplier's technical support.

Validation & Comparative

A Head-to-Head Comparison of Dhodh-IN-21 and Brequinar in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for leukemia, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy. This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cancer cells. This guide provides an objective comparison of two prominent DHODH inhibitors, Dhodh-IN-21 and brequinar, with a focus on their performance in preclinical leukemia models.

Mechanism of Action: Targeting a Metabolic Vulnerability

Both this compound and brequinar are potent inhibitors of DHODH, an enzyme located in the inner mitochondrial membrane. By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This pyrimidine starvation leads to cell cycle arrest, induction of differentiation, and ultimately, apoptosis in leukemia cells.[1]

dot

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase DHODH_Inhibitors This compound Brequinar DHODH_Inhibitors->Orotate Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Carbamoyl Aspartate->Dihydroorotate Dihydroorotase UTP_CTP UTP, CTP UMP->UTP_CTP Pyrimidine Synthesis RNA_DNA_Synthesis RNA & DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Incorporation Cell_Proliferation Leukemia Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation Leads to Apoptosis Apoptosis RNA_DNA_Synthesis->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Differentiation Apoptosis RNA_DNA_Synthesis->Cell_Cycle_Arrest Inhibition Leads to

Caption: DHODH Inhibition Pathway in Leukemia Cells.

Comparative Efficacy: In Vitro and In Vivo Studies

While a direct head-to-head study comparing this compound and brequinar in the same experimental setting is not publicly available, we can collate and compare their reported activities from various studies.

In Vitro Activity: Enzyme and Cell Line Inhibition

Both compounds exhibit potent inhibition of the DHODH enzyme and proliferation of various leukemia cell lines.

Parameter This compound Brequinar
Human DHODH IC50 1.1 nM~20 nM
MOLM-13 IC50 2.0 nMNot consistently reported
THP-1 IC50 5.0 nMED50 ~1 µM (differentiation)
Other Leukemia Cell Lines Data not widely availablePotent against various AML cell lines (e.g., HL60, U937)

Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective concentration) values can vary depending on the assay conditions.

In Vivo Efficacy in Leukemia Models

Both inhibitors have demonstrated anti-leukemic activity in preclinical mouse models of leukemia.

Parameter This compound Brequinar
Model MOLM-13 xenograft (NSG mice)THP1, HL60, MOLM13, OCI/AML3 xenografts; Syngeneic AML models (HoxA9+Meis1, MLL/AF9)
Dosing & Administration 10 or 20 mg/kg, p.o., daily for 5 days5 mg/kg daily or 15 mg/kg every 3 days, route not always specified
Tumor Growth Inhibition Dose-dependent inhibitionSignificant reduction in tumor growth
Induction of Differentiation Not explicitly reportedDemonstrated by increased expression of myeloid differentiation markers (e.g., CD11b)
Effect on Survival Not explicitly reportedProlonged survival in AML models

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate DHODH inhibitors.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed leukemia cells (e.g., MOLM-13, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of this compound or brequinar to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[2]

In Vivo Xenograft Model of Acute Myeloid Leukemia

This model is used to assess the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject 5-10 million human AML cells (e.g., MOLM-13) suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).[3]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound or brequinar at the desired doses and schedule via the appropriate route (e.g., oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[3]

dot

Experimental_Workflow_In_Vivo Cell_Culture Leukemia Cell Culture (e.g., MOLM-13) Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (this compound or Brequinar) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Caption: Workflow for In Vivo Xenograft Studies.

Flow Cytometry for Myeloid Differentiation

This technique is used to identify and quantify cell surface markers of differentiation.

  • Cell Preparation: Harvest leukemia cells from in vitro cultures or from in vivo tumors and prepare a single-cell suspension.

  • Staining: Incubate the cells with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b and CD14.[4][5][6] Include appropriate isotype controls.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells with FACS buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.[4][5][6]

Summary and Future Directions

Both this compound and brequinar are potent DHODH inhibitors with demonstrated anti-leukemic activity in preclinical models. This compound appears to have a more potent enzymatic inhibitory activity based on the reported IC50 values. However, brequinar has been more extensively studied, with a broader range of in vivo data available, and has progressed to clinical trials.

For a definitive comparison, direct head-to-head preclinical studies are warranted. Future research should also focus on elucidating the potential for combination therapies, as DHODH inhibition may synergize with other anti-cancer agents to overcome resistance and improve patient outcomes. The development of predictive biomarkers to identify patient populations most likely to respond to DHODH inhibitor therapy will also be crucial for their successful clinical translation.

References

A Comparative Efficacy Analysis of DHODH Inhibitors: Dhodh-IN-21 and Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH), Dhodh-IN-21 and Leflunomide. While both compounds target the same crucial enzyme in the de novo pyrimidine synthesis pathway, their development and investigation have primarily focused on different therapeutic areas. This compound has emerged as a potent anti-cancer agent, particularly in acute myeloid leukemia (AML), whereas Leflunomide is an established disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis (RA).

This comparison will delve into their respective efficacies based on available preclinical and clinical data, detail the experimental protocols used to generate this data, and visualize the key signaling pathways involved.

Mechanism of Action: Targeting Pyrimidine Synthesis

Both this compound and Leflunomide exert their primary therapeutic effect by inhibiting the mitochondrial enzyme DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore particularly sensitive to DHODH inhibition. By blocking this pathway, both drugs lead to cell cycle arrest and a reduction in the proliferation of these target cells.[1]

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in the body. Teriflunomide is responsible for the inhibition of DHODH.[2][3]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitors DHODH Inhibitors cluster_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine Depletion Pyrimidine Depletion dUMP dUMP UMP->dUMP UTP UTP UMP->UTP dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis This compound This compound This compound->Orotate Inhibits Leflunomide (Teriflunomide) Leflunomide (Teriflunomide) Leflunomide (Teriflunomide)->Orotate Inhibits Cell Cycle Arrest Cell Cycle Arrest Pyrimidine Depletion->Cell Cycle Arrest Reduced Proliferation Reduced Proliferation Cell Cycle Arrest->Reduced Proliferation

Mechanism of DHODH Inhibition by this compound and Leflunomide.

In Vitro Efficacy: A Tale of Two Disease Models

The in vitro efficacy of this compound and Leflunomide has been evaluated in distinct cellular contexts, reflecting their primary therapeutic targets.

This compound: Potent Anti-Leukemic Activity

This compound has demonstrated high potency against AML cell lines.

Cell LineIC50 (nM)
MOLM-132.0
THP-15.0

Leflunomide: Immunosuppressive and Anti-proliferative Effects

Leflunomide's active metabolite, teriflunomide, has been shown to inhibit the proliferation of various cancer cell lines, although generally at higher concentrations than this compound in AML cells.

Cell LineIC50 (µM)
MOLM-13Data not available
THP-1Data not available

Note: Direct comparison is limited by the lack of publicly available IC50 data for Leflunomide in MOLM-13 and THP-1 cell lines.

In Vivo Efficacy: Divergent Preclinical Validation

The in vivo efficacy of these two compounds has been assessed in animal models relevant to their intended therapeutic applications.

This compound: Tumor Growth Inhibition in an AML Xenograft Model

In a mouse xenograft model using MOLM-13 AML cells, oral administration of this compound led to significant, dose-dependent inhibition of tumor growth.

Treatment GroupTumor Growth Inhibition (%)
This compound (10 mg/kg)44
This compound (20 mg/kg)60

Leflunomide: Amelioration of Autoimmune Arthritis

Leflunomide has shown significant efficacy in rodent models of rheumatoid arthritis, most notably the collagen-induced arthritis (CIA) model. Treatment with Leflunomide in these models leads to a reduction in clinical signs of arthritis, such as paw swelling and joint inflammation.[4][5]

Animal ModelKey Efficacy Readouts
Collagen-Induced Arthritis (CIA) in Rats/Mice- Reduced arthritis scores- Decreased paw swelling- Inhibition of joint destruction

Furthermore, studies in the CIA model have shown that Leflunomide treatment modulates the immune response by decreasing the levels of pro-inflammatory cytokines such as IL-17 and IL-21, while its effect on the anti-inflammatory cytokine TGF-β is less pronounced.[6][7]

Downstream Signaling Pathways

Beyond the direct inhibition of pyrimidine synthesis, Leflunomide has been shown to modulate several downstream signaling pathways that contribute to its immunomodulatory and anti-inflammatory effects. The specific downstream signaling effects of this compound have not been as extensively characterized in publicly available literature.

Leflunomide's Multi-faceted Signaling Impact

Leflunomide's influence extends to pathways crucial for inflammation, cell survival, and metabolism.

Leflunomide_Signaling cluster_dhhodh DHODH Inhibition cluster_tgf TGF-β Pathway cluster_ampk AMPK Pathway cluster_p53 p53 Pathway Leflunomide Leflunomide Pyrimidine Depletion Pyrimidine Depletion Leflunomide->Pyrimidine Depletion TGF-β TGF-β Leflunomide->TGF-β Modulates AMPK Activation AMPK Activation Leflunomide->AMPK Activation Activates p53 Activation p53 Activation Leflunomide->p53 Activation Induces p-Smad2/3 p-Smad2/3 TGF-β->p-Smad2/3 Nuclear Translocation Nuclear Translocation p-Smad2/3->Nuclear Translocation

Downstream Signaling Pathways Modulated by Leflunomide.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the efficacy comparison.

In Vitro Cell Viability Assay (MTT/WST-8)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on a cell line and to calculate the IC50 value.

Cell_Viability_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add Reagent (MTT/WST-8) Add Reagent (MTT/WST-8) Incubate->Add Reagent (MTT/WST-8) Measure Absorbance Measure Absorbance Add Reagent (MTT/WST-8)->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability CIA_Model_Workflow Immunization (Day 0) Immunization (Day 0) Booster (Day 21) Booster (Day 21) Immunization (Day 0)->Booster (Day 21) Arthritis Onset Arthritis Onset Booster (Day 21)->Arthritis Onset Drug Treatment Drug Treatment Arthritis Onset->Drug Treatment Clinical Scoring & Paw Measurement Clinical Scoring & Paw Measurement Drug Treatment->Clinical Scoring & Paw Measurement Endpoint Analysis Endpoint Analysis Clinical Scoring & Paw Measurement->Endpoint Analysis Histology Histology Endpoint Analysis->Histology Cytokine Measurement Cytokine Measurement Endpoint Analysis->Cytokine Measurement

References

A Head-to-Head Comparison of Novel DHODH Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit the metabolic vulnerabilities of cancer cells. One such promising target is dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention.[1][2] This guide provides a head-to-head comparison of Dhodh-IN-21, a novel DHODH inhibitor, with other prominent inhibitors of the same class, focusing on their performance in preclinical models of Acute Myeloid Leukemia (AML).

Introduction to DHODH Inhibitors

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3][4] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells that are highly dependent on this pathway.[1][5] This guide will focus on a comparative analysis of this compound against other notable DHODH inhibitors such as Brequinar and BAY 2402234.

Mechanism of Action: Targeting Pyrimidine Synthesis

DHODH inhibitors exert their anticancer effects by binding to the DHODH enzyme and blocking its catalytic activity. This leads to a reduction in the synthesis of orotate, a key precursor for pyrimidine nucleotides. The subsequent pyrimidine starvation triggers a cascade of cellular events, including the induction of differentiation in AML blast cells and the inhibition of tumor growth.[1][5] The effectiveness of these inhibitors can often be rescued by the addition of exogenous uridine, which bypasses the need for de novo synthesis through the pyrimidine salvage pathway, confirming their on-target activity.[6][7]

DHODH_Inhibition_Pathway Aspartate + Carbamoyl Phosphate Aspartate + Carbamoyl Phosphate Dihydroorotate Dihydroorotate Aspartate + Carbamoyl Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis DHODH->Orotate This compound This compound This compound->DHODH inhibit Other DHODH Inhibitors Other DHODH Inhibitors Other DHODH Inhibitors->DHODH inhibit

Figure 1: Signaling pathway of DHODH inhibition.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound and other selected DHODH inhibitors against various AML cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the drug required to inhibit cell growth or induce differentiation by 50%, respectively.

Table 1: In Vitro Efficacy (IC50/EC50 in nM) of DHODH Inhibitors in AML Cell Lines

Cell LineThis compound (IC50)Brequinar (EC50/IC50)BAY 2402234 (EC50)ASLAN003 (EC50)
MOLM-132.0~10003.16100
THP-15.0~1000--
HEL--0.96-
KG-1----
MOLM-14---~100

Data compiled from multiple sources. Direct comparative studies were not available for all compounds in all cell lines.

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Xenograft Models

CompoundModelDosingOutcome
This compound--Data not available
BrequinarMurine and human AML models50 mg/kg every 72 hoursReduced leukemic cell burden, improved survival.[7][8]
BAY 2402234MOLM-13 xenograft5 mg/kg dailyMonotherapy efficacy, differentiation induction.[6]
ASLAN003Human AML xenograft-Favorable therapeutic index.[9]

Experimental Protocols

The data presented in this guide were generated using standard preclinical experimental methodologies. Below are generalized protocols for key assays.

Cell Viability and Proliferation Assays

Cell viability and proliferation are typically assessed using colorimetric or luminescent assays. A common method is the MTT or CellTiter-Glo® assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with a range of concentrations of the DHODH inhibitor.

  • Incubation: Plates are incubated for a specified period (e.g., 48-96 hours).

  • Reagent Addition: MTT reagent or CellTiter-Glo® reagent is added to each well.

  • Data Acquisition: Absorbance or luminescence is measured using a plate reader.

  • Analysis: IC50 values are calculated by plotting cell viability against drug concentration.

Differentiation Assays

The induction of differentiation in AML cells is a key hallmark of DHODH inhibitor activity. This is often measured by the expression of cell surface markers like CD11b.

  • Cell Treatment: AML cell lines are treated with the DHODH inhibitor for several days.

  • Staining: Cells are stained with a fluorescently labeled antibody against CD11b.

  • Flow Cytometry: The percentage of CD11b-positive cells is quantified using a flow cytometer.

  • Analysis: EC50 values are determined by plotting the percentage of differentiated cells against drug concentration.

In Vivo Xenograft Studies

The antitumor efficacy of DHODH inhibitors in vivo is evaluated using xenograft models.

  • Tumor Implantation: Human AML cells are subcutaneously or intravenously injected into immunodeficient mice.

  • Drug Administration: Once tumors are established, mice are treated with the DHODH inhibitor or a vehicle control, typically via oral gavage.

  • Tumor Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Survival data is also collected.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Viability Assay Viability Assay Drug Treatment->Viability Assay Differentiation Assay Differentiation Assay Drug Treatment->Differentiation Assay Data Analysis & Comparison Data Analysis & Comparison Viability Assay->Data Analysis & Comparison Differentiation Assay->Data Analysis & Comparison Xenograft Model Xenograft Model Drug Administration Drug Administration Xenograft Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Efficacy Analysis Efficacy Analysis Tumor Measurement->Efficacy Analysis Efficacy Analysis->Data Analysis & Comparison

Figure 2: General experimental workflow.

Discussion and Future Directions

This compound has demonstrated potent in vitro activity against AML cell lines, with IC50 values in the low nanomolar range, comparable to or exceeding some other novel DHODH inhibitors. However, a comprehensive evaluation of its in vivo efficacy, safety profile, and pharmacokinetic properties is necessary to fully understand its therapeutic potential.

Brequinar and BAY 2402234 have more extensive preclinical and, in some cases, clinical data available, showing promising anti-leukemic activity.[8][10][11] The development of next-generation DHODH inhibitors like ASLAN003 and JNJ-74856665 highlights the continued interest in this therapeutic target.[12][13]

Future research should focus on direct, head-to-head comparative studies of these novel DHODH inhibitors in a standardized panel of cancer models. This will be crucial for identifying the most promising candidates for further clinical development. Additionally, exploring combination therapies, for instance with other targeted agents or standard chemotherapy, may enhance the efficacy of DHODH inhibitors and overcome potential resistance mechanisms.[5] The investigation of biomarkers to predict patient response to DHODH inhibition will also be critical for the successful clinical translation of this promising class of anticancer drugs.

References

A Researcher's Guide to Dhodh-IN-21: Evaluating a Novel DHODH Inhibitor in the Context of Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, Dhodh-IN-21, with established alternatives. While direct reproducibility data for this compound across different laboratories is not yet publicly available, this document summarizes the foundational data from its initial publication and places it in context with well-characterized DHODH inhibitors to support informed decisions in research and development.

Executive Summary

This compound is a potent, orally active, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive target for the treatment of cancers, particularly acute myeloid leukemia (AML), and autoimmune diseases.[1][2] This guide presents the reported efficacy of this compound and compares it with established DHODH inhibitors such as Brequinar, Teriflunomide, and Leflunomide. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate the design and execution of further validation studies.

Comparative Performance of DHODH Inhibitors

The following tables summarize the reported in vitro efficacy of this compound and its alternatives. It is important to note that the data for this compound originates from a single study, and cross-laboratory validation has not yet been published.

Table 1: Biochemical and Cellular Activity of DHODH Inhibitors

CompoundTargetIC50 (nM) - Enzyme AssayCell LineIC50 (nM) - Cell Proliferation AssayReference
This compound Human DHODH1.1MOLM-132.0[1]
THP-15.0[1]
Brequinar Human DHODH5.2MOLM-13~1000 (ED50 for differentiation)[3][4]
THP-1~1000 (ED50 for differentiation)[4]
Teriflunomide Human DHODHNot widely reported in nMMOLM-13Not available
THP-1Not available
Leflunomide Human DHODHWeak inhibitor (μM range)MOLM-13Not available
THP-1Not available

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and to aid in the design of new experiments, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating DHODH inhibitors.

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Coenzyme Q (Ubiquinol) DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMPS UMPS Orotate->UMPS CoQ Coenzyme Q (Ubiquinone) CoQ->DHODH Glutamine Glutamine CAD CAD Glutamine->CAD Carbamoyl_Phosphate Carbamoyl Phosphate CAD->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->CAD Carbamoyl_Aspartate->Dihydroorotate UMP UMP UMPS->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides (dCTP, dTTP, UTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Dhodh_IN_21 This compound Dhodh_IN_21->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Validation Compound_Prep Prepare this compound & Alternative Inhibitors Enzyme_Assay DHODH Enzyme Inhibition Assay Compound_Prep->Enzyme_Assay Cell_Culture Culture Cancer Cell Lines (e.g., MOLM-13, THP-1) Compound_Prep->Cell_Culture Data_Analysis_Vitro Determine IC50 Values (Enzyme & Cellular) Enzyme_Assay->Data_Analysis_Vitro Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Viability_Assay->Data_Analysis_Vitro Animal_Model Establish Xenograft Animal Model (e.g., AML) Data_Analysis_Vitro->Animal_Model Lead Compound Selection Treatment Administer this compound & Control Compounds Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Animal Health Treatment->Tumor_Measurement Data_Analysis_Vivo Evaluate Anti-tumor Efficacy Tumor_Measurement->Data_Analysis_Vivo

Caption: A general experimental workflow for the preclinical evaluation of DHODH inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.

  • Principle: The activity of DHODH is determined by monitoring the reduction of a chromogenic or fluorogenic substrate that is coupled to the oxidation of dihydroorotate to orotate. A common method involves the use of 2,6-dichloroindophenol (DCIP) as an electron acceptor, where its reduction leads to a decrease in absorbance.[5]

  • Materials:

    • Recombinant human DHODH enzyme

    • Dihydroorotate (DHO) - substrate

    • Coenzyme Q10 - cofactor

    • 2,6-dichloroindophenol (DCIP) - electron acceptor

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

    • Test compounds (this compound and alternatives) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

    • Add the test compounds at various concentrations to the wells of the microplate. Include a DMSO control (vehicle) and a positive control inhibitor (e.g., Brequinar).

    • Add the recombinant DHODH enzyme to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

    • Immediately measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MOLM-13, THP-1)

    • Complete cell culture medium

    • Test compounds (this compound and alternatives)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound has emerged as a highly potent inhibitor of DHODH with promising anti-leukemic activity in its initial reported studies.[1] However, for this compound to advance in the drug development pipeline, its effects must be independently verified and reproduced by the broader scientific community. This guide provides the necessary foundational information, including comparative data on established DHODH inhibitors and detailed experimental protocols, to enable researchers to undertake such validation studies. Future research should focus on cross-laboratory validation of this compound's efficacy, head-to-head comparisons with other DHODH inhibitors in a wider range of cancer models, and further investigation into its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining the true therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Dhodh-IN-21: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Dhodh-IN-21 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is an experimental inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By blocking this pathway, this compound can impede the proliferation of rapidly dividing cells, such as cancer cells, making it a compound of interest in oncological research.[2][3] Understanding its mechanism is key to appreciating the potential hazards and handling requirements.

Quantitative Data Summary

Due to the proprietary and research-specific nature of this compound, extensive public data on its physicochemical properties for disposal is limited. The following table summarizes general data points relevant to the handling and disposal of similar small molecule inhibitors used in a laboratory setting. Note: Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for precise values for this compound.

ParameterTypical Value Range for Small Molecule InhibitorsSignificance for Disposal
Molecular Weight 200 - 600 g/mol Influences the quantity of waste generated.
Solubility Varies (often soluble in organic solvents like DMSO, ethanol)Determines the appropriate waste stream (e.g., non-halogenated or halogenated solvent waste).
Boiling Point High (often >200 °C)Generally not a significant hazard for evaporation at room temperature.
Toxicity Potentially high (cytotoxic, mutagenic, or teratogenic effects are possible)Dictates the need for personal protective equipment (PPE) and containment during handling and disposal.
Environmental Hazard May be toxic to aquatic life.Requires disposal through a licensed hazardous waste contractor to prevent environmental release.

Experimental Protocols and Handling

While specific experimental protocols for this compound are proprietary, its use as a DHODH inhibitor in cancer research suggests it is likely handled in solution, often with dimethyl sulfoxide (DMSO) as a solvent, for in vitro studies on cell lines.

General Handling Precautions:

  • Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling this compound.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

Step-by-Step Disposal Procedures

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. As a research chemical with potential cytotoxic properties, it must be treated as hazardous waste.

Step 1: Segregation of Waste

  • Solid Waste: All materials contaminated with this compound, such as pipette tips, centrifuge tubes, gloves, and paper towels, should be collected in a designated, clearly labeled hazardous waste container. This container should be a sealable, puncture-resistant plastic bag or a rigid container lined with a durable plastic bag.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

    • Organic Solvent Solutions: Collect all organic solvent waste containing this compound (e.g., solutions in DMSO, ethanol) in a separate, sealed, and clearly labeled hazardous waste container. Distinguish between halogenated and non-halogenated solvent waste as required by your institution's waste management program.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Indicate the major components and their approximate percentages (e.g., "this compound in DMSO, <1%").

  • Include the date of waste accumulation.

Step 3: Storage of Waste

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Keep containers sealed except when adding waste.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound in the regular trash or pour it down the drain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its use in a research setting.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_cellular_effects Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... Nucleotides Pyrimidine Nucleotides (dCTP, dTTP, UTP) UMP->Nucleotides ... DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Cell_Proliferation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Dhodh_IN_21 This compound Dhodh_IN_21->Dihydroorotate Inhibits

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal A Weigh this compound Powder (in fume hood) B Prepare Stock Solution (e.g., in DMSO) A->B D Treat Cells with this compound B->D C Cell Culture C->D E Incubate D->E F Assay (e.g., Proliferation, Apoptosis) E->F G Collect Contaminated Solids (Tips, Tubes, Gloves) F->G H Collect Liquid Waste (Media, Solutions) F->H I Segregate and Label Hazardous Waste G->I H->I J Store in Designated Area I->J K Dispose via EHS/Contractor J->K

Caption: General Experimental and Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling Dhodh-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Dhodh-IN-21, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) currently under investigation for the treatment of acute myeloid leukemia (AML). Adherence to these procedures is vital to ensure laboratory safety and maintain the integrity of research outcomes.

Immediate Safety and Handling Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related DHODH inhibitors and supplier handling instructions provide essential safety guidance. This compound should be handled with caution in a controlled laboratory environment.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coat or impervious clothingProtects against contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.Minimizes inhalation of the compound.

Emergency Procedures:

SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.

Operational Plan: Storage and Use

Proper storage and handling are critical to maintain the stability and efficacy of this compound.

ConditionSpecificationRationale
Storage Temperature Store as a solid at -20°C for long-term storage.Ensures chemical stability.
Shipping Shipped at ambient temperature.Stable for short durations at room temperature.
Handling Prepare solutions in a well-ventilated fume hood. Avoid generating dust.Minimizes exposure and ensures accurate preparation.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidelines.
Contaminated Labware Decontaminate glassware with an appropriate solvent. Dispose of single-use plastics as hazardous waste.
Solutions Collect in a designated, labeled hazardous waste container.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Cisar et al. (2022), which details the use of this compound in AML research.[1]

Cell Viability Assay in MOLM-13 and THP-1 Cell Lines

This protocol determines the concentration of this compound that inhibits the proliferation of AML cell lines.

Materials:

  • MOLM-13 and THP-1 human acute myeloid leukemia cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Culture MOLM-13 and THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the this compound stock solution to create a range of concentrations.

  • Seed the 96-well plates with cells at a density of 5,000 cells per well.

  • Add the diluted this compound solutions to the wells. Include a vehicle control (DMSO only).

  • Incubate the plates for 72 hours.

  • Allow the plates to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%. This compound has been reported to have IC₅₀ values of 2.0 nM and 5.0 nM for MOLM-13 and THP-1 cells, respectively.[2]

In Vivo Efficacy in an AML Xenograft Model

This protocol evaluates the anti-tumor activity of this compound in a mouse model of AML.

Materials:

  • Female NSG (NOD scid gamma) mice

  • MOLM-13 cells

  • Matrigel

  • This compound

  • Vehicle solution for oral administration

  • Calipers

Procedure:

  • Subcutaneously implant MOLM-13 cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at specified doses (e.g., 10 or 20 mg/kg) daily for a set period.

  • Administer the vehicle solution to the control group.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.

cell_viability_assay Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture MOLM-13 & THP-1 cells seed_plate Seed cells in 96-well plate culture_cells->seed_plate prepare_drug Prepare this compound dilutions add_drug Add this compound to wells prepare_drug->add_drug seed_plate->add_drug incubate Incubate for 72 hours add_drug->incubate add_ctg Add CellTiter-Glo® reagent incubate->add_ctg read_luminescence Measure luminescence add_ctg->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Workflow for determining the in vitro efficacy of this compound.

in_vivo_study In Vivo Xenograft Study Workflow cluster_setup Model Setup cluster_dosing Dosing Regimen cluster_evaluation Evaluation implant_cells Implant MOLM-13 cells in mice monitor_tumors Monitor tumor growth implant_cells->monitor_tumors randomize Randomize mice into groups monitor_tumors->randomize administer_drug Administer this compound or vehicle randomize->administer_drug measure_volume Measure tumor volume & body weight administer_drug->measure_volume Daily analyze_results Analyze anti-tumor efficacy measure_volume->analyze_results

Caption: Workflow for assessing the in vivo efficacy of this compound.

Signaling Pathway Inhibition

This compound functions by inhibiting the DHODH enzyme, a key component of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

dhodh_pathway This compound Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation DHODH DHODH Dhodh_IN_21 This compound Dhodh_IN_21->DHODH

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.